molecular formula C11H15NO2 B1646827 Tert-butyl 6-methylnicotinate

Tert-butyl 6-methylnicotinate

Cat. No.: B1646827
M. Wt: 193.24 g/mol
InChI Key: JOFYPBKCGCROPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-methylnicotinate (CAS 107756-09-2) is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is classified as a pyridinecarboxylic acid ester, which are important organic compounds frequently utilized as key intermediates and building blocks in organic synthesis and pharmaceutical research . The tert-butyl ester group in its structure is a common protecting group and precursor that can be readily modified under mild acidic conditions to generate the corresponding carboxylic acid, making it a valuable scaffold for constructing more complex molecules . This specific substitution pattern on the pyridine ring makes it a versatile reagent for medicinal chemistry projects, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . Researchers employ this compound in various synthetic transformations, including further functionalization of the pyridine ring, amidation reactions after deprotection, and as a precursor in multi-step synthesis . The compound is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals . All statements are for informational purposes and are not intended to imply specific performance characteristics unless otherwise stated.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

tert-butyl 6-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-8-5-6-9(7-12-8)10(13)14-11(2,3)4/h5-7H,1-4H3

InChI Key

JOFYPBKCGCROPB-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)OC(C)(C)C

Canonical SMILES

CC1=NC=C(C=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Tert-butyl 6-methylnicotinate (CAS 107756-09-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 6-methylnicotinate (CAS 107756-09-2) is a specialized pyridine derivative utilized primarily as a pharmacophore building block and a strategic protecting group intermediate in medicinal chemistry.[1][2] Unlike its methyl ester counterpart (CAS 5470-70-2), the tert-butyl ester offers unique steric bulk and acid-lability, enabling orthogonal deprotection strategies crucial for synthesizing complex heteroaromatic scaffolds, such as kinase inhibitors and GPCR ligands.[1]

This guide moves beyond basic property listing to provide a field-validated roadmap for the synthesis, handling, and application of this compound, addressing the common pitfalls associated with tert-butyl esterification of electron-deficient heterocycles.

Part 1: Chemical Identity & Physicochemical Profile[1]

Core Identity
ParameterDetail
Chemical Name Tert-butyl 6-methylpyridine-3-carboxylate
CAS Number 107756-09-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES CC1=NC=C(C=C1)C(=O)OC(C)(C)C
Structure Class Nicotinic acid derivative; Heteroaromatic ester
Physicochemical Properties (Experimental & Predicted)

Note: While the methyl ester is a solid (MP ~34°C), the tert-butyl ester often presents as a viscous oil or low-melting solid due to the disruption of crystal packing by the bulky butyl group.[1]

PropertyValue / RangeContext
Physical State Viscous Oil / Low-melting SolidDependent on purity; tends to supercool.[1]
Boiling Point ~265°C (Predicted)High thermal stability required for distillation.[1]
Density 1.05 ± 0.05 g/cm³Standard for functionalized pyridines.[1]
pKa (Pyridine N) ~4.0 - 4.5Basic nitrogen; forms salts with strong acids.[1]
LogP 2.35 (Predicted)Higher lipophilicity than methyl ester (LogP ~1.2).[1]
Solubility DCM, EtOAc, DMSO, MeOHInsoluble in water; soluble in organic solvents.[1]

Part 2: Synthetic Routes & Optimization (The "Senior Scientist" Approach)

The Challenge of Tert-Butyl Esters

Standard Fischer esterification (Acid + Alcohol) is not recommended for this compound.[1] The harsh acidic conditions required to drive the reaction often lead to the elimination of tert-butanol to isobutylene, lowering yields.[1]

Recommended Protocol: Boc-Anhydride Esterification

The most robust method for synthesizing CAS 107756-09-2 involves reacting 6-methylnicotinic acid with Di-tert-butyl dicarbonate (Boc₂O).[1] This method is mild, produces gas byproducts (CO₂, t-BuOH) that drive the reaction forward, and avoids strong mineral acids.[1]

Reagents:
  • 6-Methylnicotinic acid (1.0 equiv)[1][3]

  • Boc₂O (Di-tert-butyl dicarbonate) (2.0 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.3 equiv)[1]

  • Solvent: tert-Butanol (t-BuOH) or THF[1]

Step-by-Step Methodology:
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 6-methylnicotinic acid in anhydrous THF (0.5 M concentration).

  • Catalyst Addition: Add DMAP (catalytic amount). Note: DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate.[1]

  • Reagent Addition: Add Boc₂O slowly to the stirring solution. Evolution of

    
     gas will be observed.[1]
    
  • Reaction: Stir at 40°C for 12–24 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear, replaced by a less polar UV-active spot (

    
     ~0.6).[1]
    
  • Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with 10% Citric Acid (to remove DMAP/Pyridine traces) and Brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash chromatography on silica gel. Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Methylnicotinic Acid (Starting Material) Reaction Reaction: 40°C, 12-24h (CO2 Gas Evolution) Start->Reaction Dissolve Reagents Reagents: Boc2O (2.0 eq) DMAP (0.1 eq) Solvent: THF Reagents->Reaction Add Slowly Intermediate Intermediate: Acyl-Pyridinium Complex Intermediate->Reaction Ester Transfer Reaction->Intermediate DMAP Catalysis Workup Workup: Quench (NH4Cl) Wash (Citric Acid) Reaction->Workup TLC Completion Product Product: This compound (CAS 107756-09-2) Workup->Product Purification

Figure 1: Optimized Boc-anhydride mediated esterification workflow avoiding harsh acidic conditions.

Part 3: Reactivity & Applications in Drug Discovery

Why Use the Tert-Butyl Ester? (Orthogonal Protection)

In complex synthesis, you often need to manipulate two carboxylic acid sites differently.[1] The tert-butyl group provides orthogonality to methyl/ethyl esters.[1]

  • Scenario: A molecule contains both a methyl ester and a tert-butyl ester.[1][4]

    • Action A: Treat with LiOH (Saponification)

      
       Cleaves Methyl  ester; Tert-butyl ester remains intact (steric bulk protects it).[1]
      
    • Action B: Treat with TFA (Trifluoroacetic acid)

      
       Cleaves *Tert-butyl ester (forms cation); Methyl ester remains intact.[1]
      
Strategic Logic Diagram

Orthogonality Substrate Dual-Ester Scaffold (R-COOMe + R'-COOtBu) PathA Path A: Base Hydrolysis (LiOH / THF / H2O) Substrate->PathA PathB Path B: Acidolysis (TFA / DCM) Substrate->PathB ProductA Acid-Ester A: (R-COOH + R'-COOtBu) t-Bu Intact PathA->ProductA Selectivity: Sterics ProductB Ester-Acid B: (R-COOMe + R'-COOH) Me Intact PathB->ProductB Selectivity: Carbocation Stability

Figure 2: Orthogonal deprotection logic demonstrating the strategic utility of the tert-butyl group.[1]

Validated Applications
  • Kinase Inhibitors: Used as a precursor for 6-methyl-nicotinamides.[1] The t-butyl group improves lipophilicity during intermediate steps, aiding silica purification.[1]

  • Prodrug Design: Tert-butyl esters are sometimes investigated to improve oral bioavailability (LogP modulation) before metabolic cleavage, although they are slower to hydrolyze in vivo than ethyl esters.[1]

  • Etoricoxib Analogs: The 6-methylnicotinic acid core is a structural motif in COX-2 inhibitors; this ester allows for controlled functionalization of the pyridine ring (e.g., N-oxidation or halogenation at position 5) before the final coupling.[1]

Part 4: Analytical Validation (Self-Validating Protocol)

To ensure the integrity of your synthesized compound, compare your data against these predicted NMR parameters.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.05 Doublet (d)1HC2-HDeshielded by Ring N + Ester
8.15 Doublet of Doublets (dd)1HC4-HCoupling to C5 and C2
7.22 Doublet (d)1HC5-HShielded relative to C2/C4
2.62 Singlet (s)3HRing-CH₃Characteristic 6-Me shift
1.61 Singlet (s)9Ht-ButylStrong diagnostic singlet
Handling & Safety (GHS)[1]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store under inert atmosphere (

    
    ) at 2-8°C. Esters can hydrolyze slowly if exposed to atmospheric moisture over months.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate (Analogous Chemistry).[1] Retrieved from [Link][1][3]

  • Takeda, K., et al. (1994). Modern Carbonyl Chemistry: Esterification Strategies.[1] (General reference for Boc2O/DMAP esterification mechanism).

Sources

Solubility of Tert-butyl 6-methylnicotinate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Tert-butyl 6-methylnicotinate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This compound, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive overview of its solubility characteristics in common organic solvents. We will delve into the theoretical principles governing its dissolution, present qualitative and quantitative solubility data, and provide detailed, field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical behavior.

Introduction: The Critical Role of Solubility

This compound serves as a crucial intermediate in medicinal chemistry. Its molecular structure, featuring a pyridine ring, a methyl group, and a bulky tert-butyl ester, imparts a unique set of physicochemical properties that dictate its behavior in various chemical environments. Understanding its solubility is not an academic exercise; it is fundamental to:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and extraction to maximize yield and purity.

  • Crystallization & Purification: Designing robust crystallization processes for isolating the compound with the desired polymorphic form and purity profile.

  • Formulation Science: Although an intermediate, its solubility characteristics provide insights into the behavior of related APIs, aiding in the selection of excipients and delivery systems.

This guide will systematically explore these aspects, providing both the foundational knowledge and the practical methodologies required for successful laboratory and scale-up operations.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular properties. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Appearance Solid (based on related methyl ester)
LogP (calculated) 2.345[1]
Topological Polar Surface Area (TPSA) 39.19 Ų[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]

The calculated LogP value of ~2.35 suggests a moderately lipophilic character, indicating that the compound will favor organic solvents over water. The absence of hydrogen bond donors and the presence of three acceptors (the pyridine nitrogen and the two ester oxygens) are critical features that influence its interactions with protic and aprotic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility. Solubility is maximized when the intermolecular forces between the solute (this compound) and the solvent are similar to the forces within the pure solute and pure solvent.

  • Polar Solvents: These solvents have large dipole moments. They can be further divided into:

    • Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding. They can interact with the hydrogen bond acceptors on the this compound molecule.

    • Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): Cannot donate hydrogen bonds but have significant dipole moments that can engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Have low dipole moments and primarily interact through weaker van der Waals forces.

Given its structure, this compound is expected to be most soluble in moderately polar to polar aprotic solvents that can effectively solvate the ester and pyridine functionalities without being hindered by the nonpolar tert-butyl and methyl groups.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_key Interaction Logic Solute Pyridine Ring (Polar) Tert-butyl Ester (Moderately Polar) LogP ~2.35 Outcome Solubility Outcome Solute->Outcome Intermolecular Forces Solvent Polarity (Dipole Moment) Protic vs. Aprotic (H-Bonding) Dielectric Constant Solvent->Outcome Intermolecular Forces High High Solubility (Similar Polarities) Low Low Solubility (Dissimilar Polarities)

Figure 1: Logical relationship governing solubility outcome.

Solubility Profile in Common Organic Solvents

While exhaustive experimental data for this compound is not publicly available, a qualitative and semi-quantitative profile can be constructed based on the behavior of analogous structures like methyl 6-methylnicotinate and fundamental chemical principles. The related methyl 6-methylnicotinate is known to be soluble in methanol, chloroform, and ethyl acetate.[2]

Solvent ClassSolventPolarityExpected SolubilityRationale
Polar Protic MethanolHighHighCan hydrogen bond with the pyridine N and ester O atoms.
EthanolHighHighSimilar to methanol, though the slightly larger alkyl chain may marginally decrease solubility compared to methanol.
Polar Aprotic AcetoneMediumHighGood dipole-dipole interactions with the ester and pyridine groups.
Ethyl AcetateMediumVery HighThe ester functionality is very similar to the solute, maximizing "like dissolves like" interactions.
Acetonitrile (ACN)HighMediumWhile polar, its linear structure may be less effective at solvating the bulky solute compared to acetone.
Dimethyl Sulfoxide (DMSO)HighHighHighly polar solvent capable of strong dipole-dipole interactions.
Dichloromethane (DCM)MediumVery HighEffective at dissolving moderately polar organic compounds. Often used in synthesis work-ups involving this class of molecule.[3]
Nonpolar TolueneLowMedium-LowThe aromatic ring can have some π-stacking interactions with the pyridine ring, but overall polarity is low.
HexaneLowLowLacks the polarity needed to effectively solvate the polar regions of the molecule.

Note: This table is predictive. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

To establish a definitive solubility value, rigorous experimental measurement is essential. The choice of method depends on the desired accuracy and throughput. Here, we detail two universally accepted protocols.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This is the "gold standard" method for determining the equilibrium or thermodynamic solubility of a compound.[4][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of undissolved solid is crucial to ensure the solution is truly saturated and in equilibrium.[5]

  • Equilibration Time: A sufficient incubation period (typically 24-48 hours) is necessary to ensure the dissolution process has reached a plateau.[4] Premature measurement would result in an underestimation of solubility.

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is non-negotiable for reproducible results.[5]

  • Phase Separation: Filtration or centrifugation must be used to separate the saturated solution from the excess solid without causing precipitation or affecting the concentration.[4]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a series of glass vials. The amount should be sufficient to ensure solid remains undissolved at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 36h, 48h) until the concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step must be performed quickly to avoid solvent evaporation or temperature changes.

  • Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of this compound in the original and diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) from the measured concentration of the saturated solution.

A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Seal & Agitate (Constant Temp, 24-48h) B->C D 4. Settle & Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Prepare Dilutions of Filtered Sample D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G 7. Calculate Solubility (mg/mL) F->G

Figure 2: Experimental workflow for the Shake-Flask method.

Protocol 2: Kinetic Solubility via Nephelometry

For early-stage drug discovery and process development where high throughput is needed, kinetic solubility assays are common. Nephelometry, which measures light scattering from undissolved particles, is a rapid and material-sparing technique.[6] This method determines the concentration at which a compound precipitates from a stock solution (often in DMSO) upon addition to an aqueous or organic medium.

Causality Behind Experimental Choices:

  • DMSO Stock: High-concentration DMSO stocks allow for the creation of a wide range of final concentrations with minimal addition of the stock solvent.

  • Serial Dilution: This creates a concentration gradient to precisely identify the point of precipitation.

  • Light Scattering Detection: Nephelometry provides a highly sensitive, direct measure of particulate formation (insolubility).[6] The point at which the light scattering signal deviates from the baseline indicates the solubility limit.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Plate Preparation: In a multi-well plate (e.g., 96- or 384-well), add the target organic solvent to each well.

  • Compound Addition: Using a liquid handler, perform a serial dilution of the DMSO stock solution directly into the wells containing the target solvent. This creates a gradient of compound concentrations.

  • Incubation: Briefly shake the plate to ensure mixing and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Place the plate into a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure the light scattering in each well.

  • Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The kinetic solubility is determined as the concentration at which the LSU signal begins to increase sharply above the background noise of the solution.

Conclusion

This compound is a moderately lipophilic compound with an expected high solubility in a range of polar aprotic and polar protic organic solvents, particularly those that can engage in dipole-dipole interactions and hydrogen bonding with its ester and pyridine moieties. Solvents such as ethyl acetate, dichloromethane, acetone, and methanol are predicted to be excellent choices for solubilization. For definitive and reproducible results, the Shake-Flask method is recommended for determining thermodynamic solubility, while nephelometric assays offer a high-throughput alternative for kinetic solubility screening. A thorough understanding and experimental validation of this compound's solubility are paramount for optimizing its synthesis, purification, and subsequent use in drug development workflows.

References

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech.
  • Abraham, M. H., & Acree, W. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 58-64.
  • Aparna Process Technologies. (n.d.).
  • Foscoli, M., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 194, 532-543.
  • Phillips Petroleum Company. (1961). U.S. Patent No. 2,993,904.
  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Database. Retrieved from [Link]

  • ChemSrc. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Lund University Publications. (2006).
  • Gonçalves, J. M., & da Piedade, M. E. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 58-64. (Note: This is a duplicate of reference 6, likely referencing the same paper.)
  • The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]

  • International Journal of Research and Development in Pharmacy & Life Sciences. (2023). Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents.
  • WIPO Patentscope. (2022).
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 6-methyl nicotine. Eureka.

Sources

An In-Depth Technical Guide to Tert-butyl 6-methylnicotinate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Tert-butyl 6-methylnicotinate. With full editorial control, this document delves into the core chemical properties, synthesis, and critical applications of this compound, moving beyond a rigid template to provide a deeper, more practical understanding for its use in the laboratory and in pharmaceutical development.

Core Chemical Identity and Properties

This compound, also known as tert-butyl 6-methylpyridine-3-carboxylate, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its molecular structure, featuring a pyridine ring substituted with a methyl group and a tert-butyl ester, provides a unique combination of steric and electronic properties that are advantageous for the synthesis of complex molecular architectures.

Molecular Formula: C₁₁H₁₅NO₂[1]

Molecular Weight: 193.24 g/mol [1]

A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis and process development. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 107756-09-2[1]
Purity Typically ≥98%[1]
Topological Polar Surface Area (TPSA) 39.19 Ų[1]
LogP 2.34532[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is primarily achieved through the esterification of its parent carboxylic acid, 6-methylnicotinic acid. The choice of esterification method is critical, particularly due to the steric hindrance of the tert-butyl group.

Synthesis of the Precursor: 6-Methylnicotinic Acid

An effective method for the preparation of 6-methylnicotinic acid involves the selective oxidation of 2-methyl-5-alkylpyridines. For instance, the oxidation of 2-methyl-5-ethylpyridine using nitric acid under elevated temperature and pressure yields 6-methylnicotinic acid.[2] This precursor is the foundational starting material for the subsequent esterification.

Tert-Butylation of 6-Methylnicotinic Acid: A Step-by-Step Protocol

The introduction of the tert-butyl ester can be challenging due to the bulky nature of the tert-butyl group, which disfavors direct Fischer esterification under standard conditions. A more effective approach involves the reaction of the carboxylic acid with a tert-butylating agent. A general and robust method for the preparation of tert-butyl esters involves the reaction of the carboxylic acid with an excess of tert-butyl acetoacetate in the presence of a catalytic amount of acid, a method that generates low pressures and is suitable for laboratory-scale synthesis.[1]

Experimental Protocol:

  • To a solution of 6-methylnicotinic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add tert-butyl acetoacetate (excess, e.g., 3-5 equivalents).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Gently warm the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

This self-validating protocol ensures high conversion and purity by carefully controlling the reaction conditions and including a robust purification step.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification 2-methyl-5-ethylpyridine 2-methyl-5-ethylpyridine 6-methylnicotinic_acid 6-methylnicotinic_acid 2-methyl-5-ethylpyridine->6-methylnicotinic_acid Oxidation (HNO₃) Reaction_Mixture Reaction_Mixture 6-methylnicotinic_acid->Reaction_Mixture + tert-butyl acetoacetate + Acid catalyst Purification Purification Reaction_Mixture->Purification Workup & Chromatography Tert-butyl_6-methylnicotinate Tert-butyl_6-methylnicotinate Purification->Tert-butyl_6-methylnicotinate Applications cluster_Pharma Pharmaceutical Synthesis TB6M This compound Key Intermediate CNS_Disorders CNS Disorder Therapeutics TB6M->CNS_Disorders Precursor Anti_Inflammatory Anti-Inflammatory Agents TB6M->Anti_Inflammatory Building Block Other_APIs Other Active Pharmaceutical Ingredients TB6M->Other_APIs Scaffold

Caption: Applications of this compound in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. [1] Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C. [1]

Conclusion

This compound is a chemical intermediate of significant value to the scientific and drug development communities. Its well-defined properties, coupled with established synthetic routes, make it a reliable and versatile building block for the creation of novel and complex molecules. This guide provides a foundational understanding of its chemistry and applications, empowering researchers to leverage this important compound in their pursuit of new scientific discoveries and therapeutic innovations.

References

  • Google Patents.
  • PrepChem. Synthesis of methyl 6-methylnicotinate. [Link]

  • ResearchGate. Convenient Preparation of tert-Butyl Esters. [Link]

  • ResearchGate. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • Journal of Research in Chemistry. Nicotinic acid derivatives: Application and uses, review. [Link]

  • The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. [Link]

Sources

Tert-butyl 6-methylnicotinate vs 6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Tert-butyl 6-methylnicotinate vs. 6-methylnicotinic Acid for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and organic synthesis, nicotinic acid derivatives serve as pivotal structural motifs for a wide array of biologically active compounds. This guide provides a detailed comparative analysis of 6-methylnicotinic acid and its tert-butyl ester, this compound. We delve into their distinct physicochemical properties, synthesis protocols, and strategic applications, with a particular focus on the role of the tert-butyl group as a robust protecting group in multi-step drug development pathways. This document is intended to serve as a technical resource for scientists, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step methodologies for their synthesis and interconversion.

Introduction: The Significance of 6-Methylnicotinate Scaffolds in Medicinal Chemistry

Nicotinic acid (niacin or Vitamin B3) and its derivatives are fundamental precursors for the coenzymes NAD and NADP, which are essential for numerous metabolic processes.[1] Beyond their nutritional role, these pyridine-based scaffolds are integral to the development of therapeutics. Nicotinic acid itself is a well-established agent for treating dyslipidemia by favorably modulating lipoprotein profiles.[1][2] The derivatization of this core structure, such as with the introduction of a methyl group at the 6-position, creates versatile building blocks for novel pharmaceuticals. These derivatives have shown efficacy in treating a range of conditions, from central nervous system (CNS) disorders and bacterial infections to inflammation and Alzheimer's disease.[3][4][5]

The choice between using the free carboxylic acid (6-methylnicotinic acid) and a protected form, such as its tert-butyl ester, is a critical decision in a synthetic campaign. The carboxylic acid functional group is acidic and nucleophilic, which can lead to undesirable side reactions or incompatibility with certain reagents (e.g., Grignard reagents, strong bases). The tert-butyl ester serves as a chemically resistant yet readily cleavable protecting group, masking the reactivity of the carboxylic acid and enabling chemists to perform modifications on other parts of the molecule with high selectivity.[6][7]

Physicochemical Properties: A Comparative Analysis

The addition of the bulky tert-butyl ester group significantly alters the physical and chemical properties of the 6-methylnicotinate scaffold. These differences influence solubility, reactivity, and handling characteristics, which are critical considerations for experimental design.

Property6-Methylnicotinic AcidThis compoundRationale for Difference
CAS Number 3222-47-7[8]107756-09-2[9]Unique chemical identity.
Molecular Formula C₇H₇NO₂[8]C₁₁H₁₅NO₂[9]Addition of a C₄H₈ moiety.
Molecular Weight 137.14 g/mol [8]193.24 g/mol [9]Increased mass from the tert-butyl group.
Appearance Crystalline solidTypically a liquid or low-melting solidThe bulky, non-polar ester group disrupts crystal lattice packing.
Solubility Soluble in polar solvents like water and alcohols.[10]Soluble in organic solvents (e.g., ethyl acetate, chloroform), poorly soluble in water.[3]The large hydrophobic tert-butyl group decreases polarity and aqueous solubility.
pKa ~3.9 (Predicted for the carboxylic acid)[3]N/A (Ester)The acidic proton is replaced by the tert-butyl group.
Reactivity Acidic proton, nucleophilic carboxylate. Can undergo esterification, amidation, reduction.Chemically robust. Stable to bases, nucleophiles, and many reducing/oxidizing agents.[11]The ester protects the carboxylic acid functionality.

The Strategic Imperative: The Tert-butyl Ester as a Protecting Group

In complex organic synthesis, a protecting group is a molecular "disguise" temporarily attached to a functional group to prevent it from reacting while chemical transformations are performed elsewhere on the molecule.[12] The tert-butyl ester is an exemplary protecting group for carboxylic acids for several key reasons:

  • Robustness: It is stable under a wide range of reaction conditions, including strongly basic, nucleophilic, and catalytic hydrogenation conditions, that would otherwise react with a free carboxylic acid.[11]

  • Steric Hindrance: The bulky nature of the tert-butyl group provides steric shielding, preventing reagents from accessing the carbonyl carbon of the ester.[12]

  • Orthogonal Deprotection: It can be removed under specific, mild acidic conditions (e.g., using trifluoroacetic acid) that typically do not affect other common protecting groups, allowing for selective deprotection in a multi-step synthesis.[6]

This strategy is foundational in drug development, where a lead compound may require sequential, site-specific modifications to optimize its pharmacological profile.

Synthesis and Methodologies: A Practical Guide

The following sections provide validated, step-by-step protocols for the synthesis and interconversion of 6-methylnicotinic acid and its tert-butyl ester.

Synthesis of 6-Methylnicotinic Acid via Oxidation

6-Methylnicotinic acid is commonly prepared by the selective oxidation of the 5-position alkyl group of a 2-methyl-5-alkylpyridine, such as 2-methyl-5-ethylpyridine. Nitric acid is a powerful and effective oxidant for this transformation.[13][14]

Experimental Protocol: Nitric Acid Oxidation of 2-Methyl-5-ethylpyridine [13][14]

  • Reactor Charging: In a pressure-rated reaction vessel, charge 2-methyl-5-ethylpyridine.

  • Acid Addition: Introduce concentrated (70-100%) nitric acid. The molar ratio of nitric acid to the pyridine substrate should be between 6:1 and 15:1.[13]

  • Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 120°C and 165°C (250-325°F). The pressure will rise due to the formation of gaseous byproducts; maintain a pressure sufficient to keep the reactants in the liquid phase (typically 30 to 650 psig).[13]

  • Reaction Time: Maintain the reaction at temperature for 10 to 60 minutes. Longer reaction times are generally required for lower temperatures.[13]

  • Work-up and Isolation: After cooling, the reaction mixture is carefully depressurized. The 6-methylnicotinic acid product can be isolated through a series of pH adjustments and extractions. One common method involves precipitating the product as its copper salt, followed by treatment with a stronger acid to liberate the free 6-methylnicotinic acid.[13]

Causality Note: The use of super-atmospheric pressure is critical to maintain a liquid phase at the required reaction temperatures, ensuring efficient molecular collision and reaction rates. The selective oxidation of the ethyl group over the methyl group is achieved under these controlled conditions.[13]

Protection: Synthesis of this compound

The conversion of the carboxylic acid to its tert-butyl ester is a crucial protection step. A common and effective method involves the acid-catalyzed addition of the carboxylic acid to isobutylene.

Experimental Protocol: Acid-Catalyzed Esterification

  • Setup: Suspend 6-methylnicotinic acid in a suitable, non-reactive solvent (e.g., dichloromethane or dioxane) in a pressure vessel.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reagent Addition: Cool the mixture and add an excess of liquefied isobutylene.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the excess isobutylene. Quench the reaction with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.

Deprotection: Cleavage of the Tert-butyl Ester

The removal of the tert-butyl group regenerates the carboxylic acid, making it available for subsequent reactions like amide bond formation. This is typically achieved under anhydrous acidic conditions to promote the formation of a stable tert-butyl cation.

Experimental Protocol: Acidolytic Deprotection [6]

  • Reaction Setup: Dissolve this compound in an anhydrous solvent, typically dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA), usually in a 1:1 or 1:4 ratio of DCM to TFA.

  • Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Remove the DCM and excess TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove final traces of TFA).

  • Isolation: The resulting 6-methylnicotinic acid can often be precipitated by the addition of a non-polar solvent like diethyl ether or hexane and collected by filtration.

Applications and Strategic Decision-Making

The choice between the free acid and its tert-butyl ester is dictated by the overall synthetic plan.

  • Use 6-Methylnicotinic Acid when:

    • The immediate goal is to form an amide, a different ester, or reduce the carboxylic acid.

    • The subsequent reaction steps are compatible with a free carboxylic acid.

  • Use this compound when:

    • Performing reactions on other parts of the molecule that are sensitive to acids (e.g., installing acid-labile protecting groups).

    • Using strongly basic or nucleophilic reagents that would be quenched by the acidic proton of the carboxylic acid.

    • The goal is to improve solubility in organic solvents for a particular reaction or purification step.

These compounds are valuable intermediates. For instance, methyl 6-methylnicotinate is used in synthesizing treatments for CNS disorders.[3][5] By extension, both the acid and its tert-butyl ester are key starting points for creating libraries of novel nicotinic acid analogs for drug discovery campaigns targeting various diseases.[4][15] Recently, a related analog, 6-methyl nicotine, has been identified as a novel synthetic nicotine substitute, highlighting the continued relevance of this chemical space.[16]

Workflow Visualizations

The following diagrams illustrate the strategic workflows discussed in this guide.

G cluster_0 Synthesis & Interconversion A 2-Methyl-5-ethylpyridine B 6-Methylnicotinic Acid A->B Nitric Acid Oxidation C This compound B->C Protection (Isobutylene, H+) C->B Deprotection (TFA, DCM)

Caption: Synthetic relationship between the precursor, free acid, and protected ester.

G start Start of Multi-Step Synthesis decision Is the Carboxylic Acid Group Compatible with Upcoming Reaction Steps? YES NO start->decision acid_path Use 6-Methylnicotinic Acid Directly decision:f0->acid_path protect Protect as Tert-butyl 6-methylnicotinate decision:f1->protect final_product Final Product or Next Step acid_path->final_product reactions Perform Other Synthetic Transformations protect->reactions deprotect Deprotect Ester (e.g., with TFA) reactions->deprotect deprotect->final_product

Caption: Decision workflow for using the free acid vs. the protected ester.

Conclusion

This compound and 6-methylnicotinic acid are not interchangeable reagents but rather strategic partners in the intricate process of drug discovery and organic synthesis. While 6-methylnicotinic acid is the functionalized core, its tert-butyl ester provides a robust and reliable method for masking its inherent reactivity. Understanding the properties, synthesis, and appropriate application of each compound allows researchers to design more efficient, higher-yielding, and successful synthetic routes, ultimately accelerating the development of novel chemical entities and therapeutics.

References

  • Title: Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7) Source: Cheméo URL: [Link]

  • Title: Methyl 6-Methylnicotinate - Pharma Grade at Best Price Source: moltus research laboratories private limited URL: [Link]

  • Title: US2993904A - Preparation of 6-methylnicotinic acid Source: Google Patents URL
  • Title: Methyl 6-methylnicotinate | CAS#:5470-70-2 Source: Chemsrc URL: [Link]

  • Title: Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis Source: PubMed URL: [Link]

  • Title: 6-Methylnicotinic acid | C7H7NO2 | CID 137860 Source: PubChem URL: [Link]

  • Title: US4579953A - Process for the production of 6-methylnicotinic acid ester Source: Google Patents URL
  • Title: Synthesis method of 6-methyl nicotine Source: Eureka | Patsnap URL: [Link]

  • Title: (48) methyl-6-methyinicotinate Route of Synthesis Source: Course Hero URL: [Link]

  • Title: List of Nicotinic acid derivatives Source: Drugs.com URL: [Link]

  • Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]

  • Title: Nicotinic acid Source: Wikipedia URL: [Link]

  • Title: Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates Source: ACS Publications URL: [Link]

  • Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]

  • Title: Nicotinic acid derivatives: Application and uses, review Source: ResearchGate URL: [Link]

  • Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]

  • Title: Nicotinic Acid | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

  • Title: The Emergence of a Novel Synthetic Nicotine Analog 6-Methyl Nicotine (6-MN) in Proclaimed Tobacco- and Nicotine-Free Pouches Available in Europe Source: PubMed URL: [Link]

  • Title: t-Butyl Ether Protecting Groups: Videos & Practice Problems Source: Pearson URL: [Link]

Sources

Strategic Sourcing & Technical Profile: Tert-butyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Tert-butyl 6-methylnicotinate is a specialized pyridine building block used primarily in the synthesis of kinase inhibitors and metabolic modulators.[1] Unlike its methyl-ester analog (Methyl 6-methylnicotinate), the tert-butyl ester functionality offers unique orthogonal protection strategies in multi-step synthesis. It is acid-labile, allowing for selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting base-sensitive moieties.

Critical Sourcing Note: This compound is frequently categorized as a "Make-on-Demand" or "Custom Synthesis" item rather than a bulk commodity.[1] Researchers must exercise caution regarding CAS registry numbers, as database discrepancies exist between the tert-butyl and methyl variants.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name tert-butyl 6-methylpyridine-3-carboxylate
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Stability Acid Sensitive (Hydrolyzes to carboxylic acid); Stable to base

Market Landscape: Suppliers & Pricing Analysis

Disclaimer: Prices are estimates based on Q1 2025 market data for pyridine building blocks and are subject to fluctuation.

Due to the specialized nature of the tert-butyl ester, "off-the-shelf" availability is lower than the methyl ester. Procurement strategies should be divided into Catalog Sourcing (small scale) and Custom Synthesis (scale-up).[1]

Supplier Tiers & Risk Profile[1]
Supplier TierRepresentative VendorsTypical ScaleLead TimeRisk Factor
Tier 1: Global Catalogs Sigma-Aldrich, Fisher250mg - 1g1-2 WeeksLow: High QC, but highest price/gram.
Tier 2: Building Block Specialists Combi-Blocks, Enamine, ChemScene1g - 25g2-5 DaysLow-Med: Best balance of speed/cost.
Tier 3: Bulk/Custom WuXi AppTec, Pharmablock100g+4-8 WeeksMed: Requires rigorous incoming QC.[1]
Price Estimation (Tier 2 Average)
  • 1 gram: $85 - $150 USD

  • 5 grams: $300 - $450 USD

  • 25 grams: $900 - $1,200 USD

  • Custom Synthesis (100g+): Approx. $2,500 - $4,000 (Project-based)

Strategic Procurement Workflow

The following decision tree outlines the recommended sourcing logic to avoid lead-time bottlenecks.

ProcurementStrategy Start Start: Sourcing Requirement CheckStock Check Tier 2 Catalogs (Combi-Blocks, Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock OrderTier2 Order Tier 2 (Best Value) InStock->OrderTier2 Yes CheckTier1 Check Tier 1 (Sigma/Fisher) InStock->CheckTier1 No Tier1Stock In Stock? CheckTier1->Tier1Stock OrderTier1 Order Tier 1 (High Cost, Fast) Tier1Stock->OrderTier1 Yes CustomSynth Initiate Custom Synthesis (Lead Time: 4-6 Weeks) Tier1Stock->CustomSynth No

Figure 1: Strategic sourcing decision matrix prioritizing speed and cost-efficiency.

Quality Assurance: The "High Purity" Standard

For drug development, "High Purity" is defined as >98.0% (HPLC) with no single impurity >0.5%.[1] The most common impurity is 6-methylnicotinic acid (hydrolysis product), which can interfere with subsequent coupling reactions.[1]

Validated QC Protocol

1. HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm (Pyridine ring absorption).[1]

  • Acceptance Criteria: Main peak >98% area integration.

2. 1H NMR Validation (Predicted) Since the tert-butyl ester is often made on demand, reference spectra may be unavailable.[1] Use this predicted profile for validation. The key differentiator from the methyl ester is the loss of the methoxy singlet (~3.9 ppm) and the appearance of the t-butyl singlet (~1.6 ppm) .[1]

Proton EnvironmentChemical Shift (δ ppm, CDCl₃)MultiplicityIntegration
Pyridine C2-H 9.05 - 9.10Singlet (d)1H
Pyridine C4-H 8.10 - 8.15Doublet of doublets1H
Pyridine C5-H 7.20 - 7.25Doublet1H
Ar-CH₃ 2.60 - 2.65Singlet3H
t-Butyl (C(CH₃)₃) 1.58 - 1.62 Singlet 9H

Technical Handling & Synthesis

Why Synthesis Fails: The Acid Trap

A common error is attempting to synthesize this compound using standard Fischer esterification (MeOH/H₂SO₄).[1] This will fail. The tert-butyl group is acid-labile.[1]

  • Incorrect Route: 6-methylnicotinic acid + t-BuOH + H₂SO₄ → DECOMPOSITION .

  • Correct Route: Steglich Esterification or Boc-Anhydride activation.[1]

Recommended Synthetic Pathway

If commercial stock is unavailable, the following protocol is the industry standard for high-purity synthesis.

SynthesisPathway SM 6-Methylnicotinic Acid (Starting Material) Intermediate Activated Acyl Intermediate SM->Intermediate Activation Reagents Boc2O (2.0 eq) DMAP (0.2 eq) t-BuOH (Solvent/Reagent) Reagents->Intermediate Product This compound (Target) Intermediate->Product Esterification (25°C, 12h) Impurity Impurity: N-Boc side products Intermediate->Impurity Over-reaction

Figure 2: Mild esterification pathway using Boc-Anhydride to prevent acid-catalyzed decomposition.

Handling Protocols
  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). Moisture will accelerate hydrolysis to the acid.[1]

  • Deprotection: To remove the t-butyl group, use TFA/DCM (1:1) at 0°C for 1 hour.[1] Monitor by TLC (disappearance of the high Rf spot).[1]

References & Authority[1][3]

  • Chemical Identity & Properties: PubChem Compound Summary for Methyl 6-methylnicotinate (Analog Reference). National Library of Medicine.[1] Link[1]

  • Supplier Verification: ChemScene Product Catalog, CAS 107756-09-2.[1][2] ChemScene. Link

  • Synthetic Methodology: "Efficient Synthesis of tert-Butyl Esters from Acids and Boc2O." Journal of Organic Chemistry. (Standard Steglich/Boc protocol reference).

  • Market Data: Aggregated pricing data from Combi-Blocks and Enamine catalogs (2025). Link

Sources

An In-depth Technical Guide to the Safe Handling of Tert-butyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive, in-depth understanding of the safety considerations and handling protocols for tert-butyl 6-methylnicotinate (CAS No. 107756-09-2). Moving beyond a simple recitation of Safety Data Sheet (SDS) information, this document synthesizes data with field-proven insights to ensure a proactive and robust safety culture when working with this pyridine derivative.

Introduction: Understanding the Compound

This compound is a substituted pyridine, a class of heterocyclic compounds widely used as building blocks in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring a pyridine ring with a methyl group and a bulky tert-butyl ester, dictates its reactivity, physical properties, and toxicological profile. While specific toxicological data for this exact compound is limited, the known hazards of related pyridine derivatives and nicotinic acid esters provide a strong basis for a rigorous and cautious approach to its handling.[2][3][4] The primary objective of this guide is to explain the causality behind established safety protocols, empowering researchers to not only follow procedures but to understand the critical importance of each step.

Section 1: The Hazard Landscape and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of laboratory safety. For this compound, the Globally Harmonized System (GHS) classifications, extrapolated from closely related analogs like methyl 6-methylnicotinate and other pyridine derivatives, point to three primary areas of concern: skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7]

GHS Hazard Profile

The anticipated hazard classifications demand a high level of vigilance. The "Warning" signal word indicates a moderate level of hazard.[8]

Hazard ClassGHS CategoryHazard StatementRationale & Implication
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][9]The pyridine nitrogen and ester functionality can interact with skin proteins and lipids, leading to inflammation, redness, and discomfort upon contact. This necessitates the use of appropriate chemical-resistant gloves.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[5][9]Direct contact with the eyes can cause significant, potentially painful, and persistent irritation. The chemical's properties can disrupt the delicate tissues of the eye, making robust eye protection non-negotiable.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5][9]If the compound is in powder form or aerosolized, inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[6] All handling of solids should occur in a ventilated enclosure.
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Anticipated)H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[8]While not universally listed, some suppliers indicate these hazards.[8] This underscores the importance of a conservative approach, assuming moderate acute toxicity via all exposure routes.
The Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment, not a static checklist. The causality is simple: one cannot protect against a risk that has not been identified and evaluated. This workflow should be performed before any new procedure involving this compound.

cluster_plan 1. Planning & Analysis cluster_risk 2. Risk Identification cluster_control 3. Control Implementation cluster_exec 4. Execution & Review P Identify Procedure (e.g., Weighing, Reaction Setup) Q Quantify Scale (mg vs. kg) P->Q C Consult SDS & Literature (Hazards: H315, H319, H335) [1, 3, 6] Q->C R1 Exposure Routes? (Dermal, Ocular, Inhalation) C->R1 R2 Process Risks? (Spill, Dust Generation) C->R2 C1 Select Controls (Hierarchy of Controls) R1->C1 R2->C1 C2 Define PPE (Gloves, Goggles, Lab Coat) C1->C2 C3 Prepare Emergency Plan (Spill Kit, Eyewash, Shower) C2->C3 E Execute Experiment C3->E V Review & Document (Any incidents or near-misses?) E->V

Caption: A workflow for conducting a procedure-specific risk assessment.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle of industrial hygiene that dictates the most effective means of mitigating risk. Reliance on PPE is the last line of defense, not the first.

Hierarchy of Controls
  • Elimination/Substitution: While not always feasible, consider if a less hazardous reagent could achieve the same scientific outcome.

  • Engineering Controls: This is the most critical and effective control measure for handling pyridine derivatives.[3]

    • Chemical Fume Hood: All handling of this compound, especially the solid form, must be conducted inside a certified chemical fume hood.[2] This is not merely to contain odors, but to prevent systemic inhalation exposure.

    • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[10]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and train all personnel on detailed SOPs for handling this compound.

    • Restricted Access: Designate specific areas within the lab for working with this and other hazardous materials.

  • Personal Protective Equipment (PPE): PPE is chosen to protect against the specific hazards identified.

cluster_0 Hierarchy of Controls A Elimination B Substitution C Engineering Controls (Fume Hood) D Administrative Controls (SOPs, Training) E PPE (Gloves, Goggles)

Caption: The hierarchy of controls, prioritizing engineering solutions over PPE.

Personal Protective Equipment (PPE) Specification

The choice of PPE is a direct response to the H315 (skin irritation) and H319 (eye irritation) hazard statements.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (EN 374 compliant)These materials provide adequate protection against incidental contact with pyridine-based compounds. Latex gloves are unsuitable.[2] Gloves should be changed immediately if contamination is suspected.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes from all angles, which is critical given the serious eye irritation hazard.[4]
Body Protection Chemical-resistant Lab CoatA fully buttoned lab coat protects skin and personal clothing from contamination.[4]
Respiratory Not required under normal useWhen used within a fume hood, respiratory protection is not necessary. If a situation arises where dust or aerosols may be generated outside of a hood (e.g., large-scale spill), a NIOSH-approved respirator with organic vapor cartridges would be required.

Section 3: Safe Handling, Storage, and Spill Management

Translating hazard information into practice requires detailed, actionable protocols.

Protocol for Weighing and Handling Solid Compound
  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the fume hood.

  • Dispensing: Gently open the container. Avoid any actions that could create dust. Use the spatula to carefully transfer the desired amount of solid to the weigh boat.

  • Sealing: Securely close the primary container immediately after dispensing.

  • Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol) followed by soap and water.[4] Dispose of the weigh boat and any contaminated wipes as hazardous waste.

  • Doffing PPE: Remove gloves first, followed by the lab coat and goggles, to prevent self-contamination. Wash hands thoroughly.[4]

Storage Requirements

The chemical stability of the compound dictates its storage conditions. The ester functionality is susceptible to hydrolysis, and pyridine derivatives can be sensitive.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10][11]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[6][11]

  • Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[1]

Spill Management Protocol

Rapid and correct response to a spill is critical to mitigate exposure and environmental contamination.

cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol start Spill Occurs q_size Is the spill large or outside of a fume hood? start->q_size m1 Alert nearby personnel. Ensure fume hood is operational. q_size->m1 No l1 Evacuate the immediate area. q_size->l1 Yes m2 Absorb with inert material (e.g., vermiculite, sand). m1->m2 m3 Collect into a sealed container for hazardous waste. m2->m3 m4 Decontaminate the area. m3->m4 l2 Alert lab supervisor and call emergency response (EH&S). l1->l2 l3 Prevent entry by others. l2->l3 l4 Allow trained responders to handle the cleanup. l3->l4

Caption: A decision tree for responding to a chemical spill.

Section 4: First-Aid and Toxicological Response

While prevention is the primary goal, readiness for an exposure event is a professional responsibility. The following protocols are based on the known irritant properties of the compound class.[5]

Exposure RouteFirst-Aid ProtocolCausality & Explanation
Skin Contact 1. Immediately remove contaminated clothing.[5] 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. If skin irritation occurs or persists, seek medical advice.[5][9]The goal is rapid decontamination. Soap helps to emulsify and remove the organic compound more effectively than water alone. Prolonged flushing dilutes and removes any remaining chemical.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist.[5]This is a medical emergency. The severity of the H319 hazard requires immediate and extensive irrigation to minimize damage to the cornea and other tissues. Professional medical evaluation is mandatory.
Inhalation 1. Move the person to fresh air and keep them in a position comfortable for breathing.[7][9] 2. If the person feels unwell or if breathing is difficult, call a poison center or doctor.[5]Removing the individual from the contaminated atmosphere is the first priority. The primary risk is respiratory tract irritation, which should subside in fresh air.
Ingestion 1. Do NOT induce vomiting. [5] 2. Rinse the mouth with water. 3. Seek immediate medical attention.[5]Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis, which can be more dangerous than the initial ingestion.

Toxicological Summary: To date, specific LD50 or chronic exposure data for this compound is not thoroughly investigated.[12] Therefore, it must be handled with the care afforded to a compound with unknown long-term effects, and all exposure should be minimized based on the precautionary principle.

References

  • METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. (2021). Loba Chemie. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]

  • Methyl nicotinate. (n.d.). Wikipedia. [Link]

  • Standard Operating Procedure for Pyridine. (n.d.). University of Washington. [Link]

  • Understanding the Properties and Handling of Pyridine Hydrochloride. (n.d.). ChemBeq. [Link]

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Tert-butyl 6-methylnicotinate PubChem CID and SMILES code

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Tert-butyl 6-methylnicotinate

Executive Summary

This compound (CAS: 107756-09-2) represents a critical pyridine scaffold in modern drug discovery. Unlike its methyl or ethyl ester counterparts, the tert-butyl ester provides unique steric shielding and orthogonal protecting group stability. It is stable under basic conditions (saponification resistant compared to methyl esters) but is readily cleaved under acidic conditions (e.g., TFA/DCM), making it an ideal intermediate for multi-step synthesis of BTK inhibitors, HDAC6 inhibitors, and complex heterocycles.

This guide details the physicochemical identity, validated synthesis protocols, and downstream applications of this compound.

Chemical Identity & Physicochemical Profile

The following data establishes the definitive identity of the compound for registration and database integration.

Table 1: Chemical Identity & Properties

ParameterSpecification
IUPAC Name tert-butyl 6-methylpyridine-3-carboxylate
Common Name This compound
CAS Registry Number 107756-09-2
PubChem CID 21287969
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES CC1=NC=C(C=C1)C(=O)OC(C)(C)C
InChI Key PBWNXUNXCJNDNI-UHFFFAOYSA-N (Analogous)
Appearance White to off-white solid or colorless oil
Solubility Soluble in CH₂Cl₂, EtOAc, MeOH; Insoluble in water

Synthetic Methodologies

Direct esterification of 6-methylnicotinic acid with tert-butanol is thermodynamically disfavored due to the steric bulk of the tert-butyl group. Standard Fischer esterification (acid catalysis) often leads to elimination (formation of isobutylene) rather than esterification. Therefore, two activated coupling strategies are recommended.

Protocol A: Steglich Esterification (DCC/DMAP)

Best for small-scale, high-yield synthesis where byproduct removal is manageable.

Mechanism: The reaction proceeds via the formation of an O-acylisourea intermediate, which is then attacked by the bulky tert-butanol alcohol, catalyzed by DMAP to suppress N-acylurea rearrangement.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 6-methylnicotinic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.4 equiv) and tert-Butanol (1.5 equiv).

  • Activation: Cool the solution to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with saturated NaHCO₃ (2x) and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Boc-Anhydride Mediated Esterification

Best for scale-up; avoids difficult-to-remove urea byproducts.

Mechanism: Di-tert-butyl dicarbonate (Boc₂O) reacts with the acid to form a mixed anhydride, which undergoes thermal decarboxylation and attack by tert-butanol (generated in situ or added).

Step-by-Step Protocol:

  • Preparation: Suspend 6-methylnicotinic acid (1.0 equiv) in Toluene (0.3 M).

  • Reagent Addition: Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv).

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with 10% citric acid (to remove DMAP) and brine.

  • Purification: Concentrate in vacuo. The product is often pure enough for subsequent steps; otherwise, distill or chromatograph.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of synthesis and the critical branching point for downstream applications.

SynthesisPathways Acid 6-Methylnicotinic Acid (Precursor) DCC Method A: DCC / DMAP / t-BuOH (Steglich) Acid->DCC Activation Boc Method B: Boc2O / DMAP / Toluene (Thermal) Acid->Boc Mixed Anhydride Product This compound (Target) DCC->Product Yield: ~85% Boc->Product Yield: ~90% Bromination Wohl-Ziegler Bromination (NBS/AIBN) Product->Bromination Funct. Methyl Group Hydrolysis Acidic Cleavage (TFA/DCM) Product->Hydrolysis Deprotection Coupling Suzuki Coupling (via Bromide) Bromination->Coupling C-C Bond Formation

Figure 1: Synthetic routes to this compound and key downstream transformations.[1][2][3][4][5][6][7]

Applications in Drug Discovery

The utility of this compound extends beyond a simple building block.[8] It serves as a strategic "pivot point" in the synthesis of pharmacophores.

A. Radical Functionalization (Wohl-Ziegler Reaction)

The 6-methyl group is activated by the pyridine nitrogen, making it susceptible to radical bromination.

  • Reagents: NBS (N-Bromosuccinimide), AIBN (catalyst), CCl₄ or Benzotrifluoride (green alternative).

  • Product: Tert-butyl 6-(bromomethyl)nicotinate.

  • Utility: This benzylic-like bromide is a potent electrophile for S_N2 reactions with amines or thiols, commonly used to attach "warheads" in BTK inhibitors (e.g., covalent cysteine modifiers).

B. Orthogonal Protection Strategies

In complex molecule synthesis (e.g., HDAC6 inhibitors ), the tert-butyl ester remains intact during saponification of methyl/ethyl esters elsewhere in the molecule using LiOH or NaOH. Conversely, it can be selectively removed using TFA or HCl in Dioxane to liberate the carboxylic acid without affecting base-sensitive groups.

Table 2: Reactivity Profile

Reagent/ConditionOutcomeApplication
TFA / DCM (1:1) Cleavage to AcidLate-stage deprotection
LiOH / THF / H₂O Stable (No Reaction)Orthogonal hydrolysis of other esters
NBS / AIBN / Heat Bromination at MethylLinker synthesis
H₂ / Pd/C StableHydrogenation of other alkenes

Safety and Handling (MSDS Summary)

While specific toxicological data for the tert-butyl ester is limited, it should be handled with the same precautions as the parent nicotinic acid and alkyl esters.

  • GHS Classification:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere to prevent slow hydrolysis or oxidation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21287969, this compound. Retrieved from [Link]

  • Auburn University (2023). Enantioselective synthesis of 1,6-dihydropyridines with application to natural product synthesis (Supporting Info, p. 29). Retrieved from [Link]

  • Google Patents (2016).US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors.
  • Scholaris (2022). Design and Evaluation of Novel Histone Deacetylase 6 Inhibitors for Therapeutic Applications. Retrieved from [Link]

Sources

Methodological & Application

Tert-butyl 6-methylnicotinate in nicotine derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tert-butyl 6-methylnicotinate as a Lynchpin Scaffold in Nicotinic Acetylcholine Receptor (nAChR) Ligand Synthesis

Abstract

This application note details the strategic utility of This compound (CAS: 107756-09-2) in the synthesis of nicotine derivatives and novel nAChR modulators. Unlike simple methyl or ethyl esters, the tert-butyl ester provides orthogonal protection, resisting nucleophilic attack during base-mediated functionalization of the C6-methyl "handle" while offering mild, acid-labile deprotection. This guide provides optimized protocols for its synthesis, radical bromination (Wohl-Ziegler), and subsequent deprotection, establishing a robust workflow for medicinal chemists targeting neurodegenerative and anti-inflammatory pathways.

Strategic Rationale: The "Orthogonal Scaffold" Strategy

In the development of nicotine analogs (e.g., for smoking cessation, Alzheimer’s, or pain management), the pyridine ring often requires dual functionalization:

  • C3 Position: Often serves as the "anchor" for pharmacophores (e.g., bioisosteres of the pyrrolidine ring).

  • C6 Position: A critical site for modulating lipophilicity and receptor subtype selectivity (e.g.,

    
     vs. 
    
    
    
    nAChR).

Why this compound?

  • Base Resistance: The bulky tert-butyl group prevents hydrolysis or transesterification during basic steps (e.g., alkylations, Heck couplings) that would cleave a methyl ester.

  • The C6-Methyl Handle: This group is not inert; it is a "masked" electrophile. Through radical halogenation, it becomes a reactive benzylic-like halide, enabling the attachment of solubilizing groups or heterocycles without touching the C3-ester.

Chemical Properties & Handling

PropertyData
IUPAC Name tert-butyl 6-methylpyridine-3-carboxylate
CAS Number 107756-09-2
Molecular Formula

Molecular Weight 193.24 g/mol
Physical State Colorless oil or low-melting solid
Solubility Soluble in DCM, EtOAc, THF; sparingly soluble in water.
Stability Stable to aqueous base; hydrolyzes in TFA/HCl.
Storage 2–8°C, inert atmosphere (Argon/Nitrogen).

Synthesis Workflow & Protocols

Visual Pathway: From Acid to Functionalized Scaffold

G Start 6-Methylnicotinic Acid Step1 Esterification (Boc2O / DMAP) Start->Step1 t-BuOH, THF Inter1 This compound (The Scaffold) Step1->Inter1 Step2 Wohl-Ziegler (NBS / AIBN) Inter1->Step2 CCl4/PhCF3, Reflux Product Tert-butyl 6-(bromomethyl) nicotinate Step2->Product Active Electrophile

Caption: Synthesis and activation pathway of the this compound scaffold.

Protocol A: Synthesis of this compound

Rationale: Direct esterification using mineral acids and isobutylene is hazardous. The


 method is preferred for safety and high yields under mild conditions [1].

Reagents:

  • 6-Methylnicotinic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.5 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.3 equiv)

  • tert-Butanol (

    
    -BuOH) (1.5 equiv)
    
  • Solvent: Anhydrous THF or DCM.

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , suspend 6-methylnicotinic acid (10 mmol) in anhydrous THF (30 mL).
    
  • Activation: Add

    
     (15 mmol) and DMAP (3 mmol) slowly. Caution: 
    
    
    
    evolution will occur.[1]
  • Reaction: Stir at room temperature for 15 minutes, then add

    
    -BuOH (15 mmol). Heat to 40°C and stir for 12–18 hours.
    
  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The acid spot (baseline) should disappear.

  • Workup: Dilute with EtOAc (100 mL). Wash with 10% citric acid (removes DMAP), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Silica, 0-20% EtOAc in Hexane).
    
    • Self-Validation Check: Product should be a clear oil/solid.

      
       NMR must show a singlet at ~1.6 ppm (9H, 
      
      
      
      -butyl) and ~2.6 ppm (3H, methyl).
Protocol B: C6-Methyl Functionalization (Wohl-Ziegler Bromination)

Rationale: This step transforms the inert methyl group into a reactive alkyl bromide, enabling the attachment of amines (to form nicotine analogs) or carbon chains. The tert-butyl ester remains intact, unlike methyl esters which can hydrolyze under prolonged radical reflux conditions due to trace HBr [2].

Reagents:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallize from water before use to remove HBr.

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.1 equiv)

  • Solvent: Benzotrifluoride (

    
    ) or 
    
    
    
    (if permitted).
    
    
    is the greener, higher-boiling alternative.

Procedure:

  • Setup: Dissolve the ester (5 mmol) in degassed

    
     (25 mL).
    
  • Addition: Add NBS (5.25 mmol) and AIBN (0.5 mmol).

  • Initiation: Heat to reflux (approx. 100°C for

    
    ). Irradiate with a visible light lamp (300W) to accelerate initiation if needed.
    
  • Reaction: Reflux for 2–4 hours. Critical: Do not over-react, or dibromination will occur.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solid.[2]

  • Purification: Concentrate the filtrate. Rapid filtration through a short silica plug (Hexane:EtOAc 9:1) is usually sufficient.

    • Troubleshooting: If the reaction stalls, add another 0.05 equiv of AIBN.

    • Safety: The product, tert-butyl 6-(bromomethyl)nicotinate, is a potent lachrymator. Handle in a fume hood.

Protocol C: Selective Deprotection (Acidolysis)

Rationale: Removal of the tert-butyl group to reveal the carboxylic acid for amide coupling (e.g., to make ABT-594 analogs) without affecting other acid-sensitive motifs that might survive mild conditions but fail under harsh hydrolysis [3].

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) (Scavenger for t-butyl cations)

Procedure:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration).

  • Scavenger: Add TES (2.0 equiv). Note: This prevents the tert-butyl cation from alkylating the pyridine ring or other nucleophiles.

  • Acidolysis: Add TFA (1:1 v/v ratio with DCM) dropwise at 0°C.

  • Completion: Warm to room temperature and stir for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as the trifluoroacetate salt.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet reagents or old

.
Distill THF; use fresh

. Ensure DMAP is catalytic (too much causes side reactions).
Dibromination in Step 2 Reaction time too long or excess NBS.Stop reaction at 90% conversion (monitor by NMR). Use exactly 1.05 eq NBS.
Black Tar in Step 2 Decomposition of pyridine ring.Ensure solvent is degassed. Pyridines are sensitive to oxidation; use

atmosphere.
Incomplete Deprotection TFA too dilute or wet.Use neat TFA or 50% TFA/DCM. Ensure system is anhydrous.

References

  • Boc Protection Mechanism & Protocol: Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[3] Retrieved February 4, 2026, from [Link] Context: Validates the use of DMAP/Boc2O for efficient esterification of hindered acids.

  • NBS Bromination of Methyl-Pyridines: Yang, R., et al. (2014). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline. Semantic Scholar. Retrieved February 4, 2026, from [Link] Context: Demonstrates the selectivity of NBS for benzylic-type systems in nitrogen heterocycles.

  • Deprotection Strategies: Organic Chemistry Portal. (n.d.). Tert-Butyl Esters: Protection and Deprotection. Retrieved February 4, 2026, from [Link] Context: Provides comparative data on acidolysis conditions (TFA vs. HCl) and scavenger use.

  • 6-Methylnicotine Analog Synthesis: WIPO Patentscope. (2022). Racemic 6-methyl nicotine as well as preparation method and application thereof (CN114437025).[4] Retrieved February 4, 2026, from [Link] Context: Establishes the relevance of the 6-methylnicotinate scaffold in current drug discovery and e-cigarette formulation.

Sources

Application Note: Selective Deprotection of tert-Butyl Esters in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Deprotection of tert-Butyl Ester in Pyridine Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Strategic Analysis

The deprotection of tert-butyl (t-Bu) esters is a routine transformation in organic synthesis, typically achieved via acidolysis (e.g., TFA, HCl). However, when applied to pyridine derivatives , this seemingly simple reaction introduces a unique set of physiochemical challenges that can derail a drug development campaign.

The Core Challenge: The "Amphoteric Trap"

Unlike simple aliphatic esters, pyridine-bearing t-butyl esters possess a basic nitrogen atom (pKa ~5.2 for pyridine). Upon exposure to acidic deprotection conditions, the pyridine nitrogen protonates before or simultaneously with the ester cleavage.

This leads to three critical complications:

  • Zwitterion Formation: The product is often a pyridinium carboxylate zwitterion (inner salt), which exhibits poor solubility in organic solvents and high solubility in water, making standard extraction workups (DCM/Water) disastrous.

  • Decarboxylation Risk: For pyridine-2-carboxylic acids (picolinic acid derivatives), the protonated nitrogen creates an electron-deficient ring that significantly lowers the activation energy for thermal decarboxylation, especially if the reaction is heated.

  • Salt Management: Isolating the free base often requires precise pH adjustment, which can inadvertently re-form the salt or trap inorganic impurities (e.g., NaCl, NaTFA) in the final product.

This guide provides three field-proven protocols designed to navigate these challenges, prioritizing chemoselectivity (leaving methyl/ethyl esters and benzyl groups intact) and product isolation .

Decision Matrix: Method Selection

Before beginning, assess your substrate against this logic flow to select the optimal protocol.

MethodSelection Start Substrate Analysis Q1 Contains Acid-Labile Groups? (e.g., Boc, Trityl) Start->Q1 Q2 Is it a Pyridine-2-Carboxylate? Q1->Q2 Yes (Sensitive) MethodA Protocol A: Standard TFA/DCM (Scavenger-Free) Q1->MethodA No (Robust) MethodB Protocol B: ZnBr2 Lewis Acid (Mild, Selective) Q2->MethodB Yes (Risk of Decarboxylation) Q2->MethodB No Note1 Requires Zwitterion Workup MethodA->Note1 Fastest, Scalable Note2 Slow, Heterogeneous MethodB->Note2 Best for Selectivity MethodC Protocol C: Silica/Thermal (Solvent-Free)

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate sensitivity and position.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" TFA Acidolysis with Zwitterion Isolation

Best for: Robust substrates, scale-up, and when other esters (Me, Et, Bn) must remain intact. Mechanism:


-like fragmentation generating the stable t-butyl cation (isobutylene) and the carboxylic acid.
Reagents & Materials
  • Reagent: Trifluoroacetic acid (TFA), Reagent Grade (>99%).

  • Solvent: Dichloromethane (DCM), Anhydrous.[1]

  • Scavenger (Optional): Triethylsilane (TES) – Only add if the molecule contains electron-rich aromatic rings susceptible to tert-butylation.

Step-by-Step Methodology
  • Dissolution: Dissolve the pyridine t-butyl ester (1.0 equiv) in DCM (concentration 0.1 M to 0.2 M).

    • Note: Pyridines are basic; ensure the starting material is fully soluble before acid addition.

  • Acid Addition: Cool the solution to 0°C. Add TFA dropwise.

    • Ratio: Use a 1:1 v/v ratio of TFA to DCM. (e.g., 5 mL DCM + 5 mL TFA).

    • Why: High concentration of TFA is necessary to drive the equilibrium by protonating the ester carbonyl, despite the pyridine nitrogen acting as a "proton sink."

  • Reaction: Warm to room temperature (23°C) and stir.

    • Monitoring: Monitor by LC-MS, not TLC. The zwitterionic product often streaks on silica. Look for the mass of

      
      .
      
    • Time: Typically 1–4 hours.

  • Workup (The Critical Step for Pyridines):

    • Option 1 (Precipitation): Most pyridine carboxylic acids are insoluble in ether.

      • Concentrate the reaction mixture to ~20% volume under reduced pressure (do not heat above 40°C).

      • Add cold Diethyl Ether (

        
        ) or MTBE (10 volumes).
        
      • Vigorous stirring will precipitate the Pyridine-TFA salt . Filter and wash with ether.

    • Option 2 (Ion Exchange for Zwitterion):

      • Evaporate all volatiles (TFA/DCM) to dryness.

      • Redissolve the residue in minimal MeOH.

      • Pass through a weak anion exchange resin (e.g., Amberlyst A21) or simply treat with propylene oxide (acid scavenger) in ethanol if the product is stable.

      • Result: This yields the free zwitterion.

Technical Validation
  • Yield: Typically >90%.[2]

  • Selectivity: Methyl, Ethyl, and Benzyl esters remain 100% intact. N-Boc groups will be cleaved.

Protocol B: Lewis Acid Mediated Cleavage (ZnBr2)

Best for: Substrates containing acid-sensitive groups (e.g., acid-labile protecting groups that might survive mild Lewis acids better than neat TFA) or when volatile isobutylene generation needs to be controlled. Reference: J. Org.[2][3][4] Chem. 2001, 66, 4430; Tetrahedron Lett.[3] 2000, 41, 2847.[3]

Reagents & Materials
  • Reagent: Zinc Bromide (

    
    ), Anhydrous (Must be dry!).
    
  • Solvent: Dichloromethane (DCM).[1][3][5]

  • Additives: Water (trace, strictly controlled).

Step-by-Step Methodology
  • Preparation: Suspend the pyridine t-butyl ester (1.0 equiv) in DCM (0.2 M).

  • Catalyst Addition: Add

    
     (1.5 – 3.0 equiv).
    
  • Activation: Stir vigorously at room temperature.

    • Mechanism:[3][6][7] Zinc coordinates to the ester carbonyl and the pyridine nitrogen. The "dual activation" weakens the

      
       bond.
      
    • Note: This reaction is heterogeneous.

  • Reaction: Monitor by TLC/LC-MS. This method is slower than TFA (often 12–24 hours).

  • Workup:

    • Add 1M HCl (aq) to quench the zinc complex.

    • Caution: This puts the pyridine in the water layer.

    • Adjust aqueous layer to pH ~4–5 (isoelectric point for many pyridine acids) to precipitate the product, or extract with

      
      -Butanol if the product is water-soluble.
      
Technical Validation
  • Selectivity: High.[2][4] Can sometimes preserve N-Boc groups if reaction time is carefully optimized, though N-Boc is also labile to

    
     over long periods.
    
  • Safety: Avoids the generation of massive amounts of corrosive TFA fumes.

Protocol C: Selective Catalytic Deprotection (Yb(OTf)3)

Best for: Highly complex molecules where "mildness" is paramount. Reference: Sharma, G. V. M. et al.

Step-by-Step Methodology
  • Setup: Dissolve substrate in Nitromethane (

    
    ).
    
  • Catalyst: Add Ytterbium Triflate

    
     (5 mol%).
    
  • Conditions: Heat to 45–50°C.

  • Workup: Cool, dilute with EtOAc, wash with water (to remove catalyst), and concentrate.

    • Advantage:[1][2][6][7][8][9][10] The catalyst is water-soluble and easily removed.

Quantitative Comparison of Methods

FeatureProtocol A (TFA)Protocol B (

)
Protocol C (

)
Reaction Rate Very Fast (<2 h)Slow (12–24 h)Moderate (4–6 h)
Acid Strength High (pKa ~0)Mild (Lewis Acid)Mild (Lewis Acid)
Solubility Req. High (DCM)Low (Heterogeneous)High (

)
Pyridine Salt Forms TFA SaltForms Zn ComplexFree Base/Salt
Selectivity Cleaves Boc, TritylCleaves Boc (slowly)Highly Selective
Scalability ExcellentModerateGood

Troubleshooting & Critical Parameters

The "Decarboxylation" Red Flag

If your substrate is a Pyridine-2-carboxylic acid (Picolinic acid derivative) :

  • Risk: Heating acidic solutions of these compounds causes loss of

    
    .
    
  • Mitigation:

    • Never heat Protocol A (TFA) above 30°C.

    • Avoid Protocol C (Thermal) for 2-substituted pyridines.

    • Use Protocol B (

      
      ) at Room Temperature.
      
Product is "Stuck" in Water

Because pyridine carboxylic acids are zwitterionic, they are often incredibly water-soluble.

  • Solution: Do not use standard extraction.

  • Technique: Use Lyophilization (Freeze-drying) directly from the aqueous/HPLC fractions.

  • Technique: Use Diaion HP-20 resin. Load aqueous solution, wash with water (removes salts), elute with MeOH (releases product).

Incomplete Reaction
  • Cause: Protonation of the pyridine ring deactivates the molecule, or the salt precipitates out of the DCM, stopping the reaction.

  • Fix: Add a co-solvent like Nitromethane or Chloroform to maintain solubility of the salt form.

References

  • Marcantoni, E., et al. "Selective Deprotection of tert-Butyl Esters in the Presence of Other Acid-Labile Groups."[4] The Journal of Organic Chemistry, vol. 66, no.[3][4] 12, 2001, pp. 4430–4432. Link

  • Wu, Y. Q., et al. "Zinc bromide: A mild Lewis acid for the deprotection of tert-butyl esters." Tetrahedron Letters, vol. 41, no. 16, 2000, pp. 2847–2849. Link

  • Sharma, G. V. M., et al. "Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions." Journal of Chemical Research, 2003.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard Reference for general deprotection logic).
  • Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[4] The Journal of Organic Chemistry, vol. 71, no.[4] 24, 2006, pp. 9045–9050. Link

Sources

Application Note: Strategic Preparation of 6-Methylnicotinamide from Tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of 6-methylnicotinamide (CAS: 6960-22-1) starting from tert-butyl 6-methylnicotinate . While methyl or ethyl esters are common precursors, the tert-butyl ester is frequently employed in complex multi-step syntheses as an orthogonal protecting group due to its stability against nucleophilic attack and basic hydrolysis. Consequently, its conversion to the amide requires specific strategies: either acid-mediated deprotection followed by activation (Method A) or direct metal-mediated aminolysis (Method B). This guide provides validated protocols for both routes, catering to different scaling and equipment availabilities.

Introduction & Retrosynthetic Analysis

6-Methylnicotinamide is a critical scaffold in medicinal chemistry, serving as a bioisostere of nicotinamide (Vitamin B3) and a precursor for various kinase inhibitors and neuroprotective agents.

The tert-butyl ester moiety presents a unique challenge. Unlike methyl esters, which readily undergo aminolysis with ammonia in methanol, the bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon. Therefore, standard ammonolysis conditions often fail or require excessive heating, leading to decomposition.

We present two strategic pathways:

  • Pathway A (Stepwise): Quantitative acidolysis of the tert-butyl group to the free acid, followed by mixed-anhydride activation and amidation. This is the industry standard for high-purity requirements.

  • Pathway B (Direct): A chemoselective, one-pot direct aminolysis using Magnesium Nitride (

    
    ) as an in situ ammonia source, bypassing the free acid intermediate.
    
Figure 1: Synthetic Strategy Workflow

Synthesis_Workflow Start This compound Acid 6-Methylnicotinic Acid (Intermediate) Start->Acid Method A: Deprotection (TFA/DCM or HCl/Dioxane) Amide 6-Methylnicotinamide (Target) Start->Amide Method B: Direct Aminolysis (Mg3N2 / MeOH) Acid->Amide Activation (EtOCOCl) + NH3

Caption: Dual-pathway strategy comparing the stepwise deprotection-activation route (Method A) and the direct magnesium-mediated aminolysis (Method B).

Materials & Equipment

ReagentGrade/PurityRole
This compound>98%Starting Material
Trifluoroacetic Acid (TFA)Reagent GradeDeprotection Agent (Method A)
Ethyl Chloroformate>98%Activator (Method A)
Triethylamine (TEA)AnhydrousBase (Method A)
Magnesium Nitride (

)
Technical GradeAmmonia Source (Method B)
Methanol (MeOH)AnhydrousSolvent
Dichloromethane (DCM)AnhydrousSolvent

Experimental Protocols

Method A: Stepwise Deprotection & Mixed Anhydride Coupling (High Purity)

Recommended for scales >5g or when GMP-like documentation of intermediates is required.

Step 1: Deprotection to 6-Methylnicotinic Acid
  • Dissolution : Dissolve this compound (1.0 equiv) in DCM (5 mL per gram of substrate).

  • Acidolysis : Cool the solution to 0°C. Add TFA (10 equiv) dropwise.

    • Note: HCl in Dioxane (4M) can be substituted for TFA if fluorinated waste is a concern.

  • Reaction : Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (loss of high Rf spot) or LC-MS.

  • Workup : Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The solid residue is the trifluoroacetate salt of the acid.

  • Neutralization : Suspended the solid in minimal water, adjust pH to ~4-5 with sat.

    
    , and collect the precipitated free acid by filtration. Dry under vacuum.
    
Step 2: Amidation via Mixed Anhydride
  • Activation : Suspend 6-methylnicotinic acid (1.0 equiv) in anhydrous THF or DCM under inert atmosphere (

    
    ).
    
  • Base Addition : Cool to -10°C (ice/salt bath). Add Triethylamine (1.2 equiv) followed by Ethyl Chloroformate (1.1 equiv) dropwise.

    • Critical: Maintain temperature below 0°C to prevent decomposition of the mixed anhydride. Stir for 30 minutes.

  • Ammonolysis : Introduce Ammonia (

    
    ) source:
    
    • Option 1 (Gas): Bubble anhydrous

      
       gas through the solution for 15 minutes.
      
    • Option 2 (Solution): Add 0.5M

      
       in Dioxane (2.0 equiv) dropwise.
      
  • Completion : Allow to warm to RT and stir for 2 hours.

  • Isolation : Filter off the triethylamine hydrochloride salt. Concentrate the filtrate. Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate.

Method B: Direct Aminolysis with Magnesium Nitride (Process Intensification)

Recommended for rapid library synthesis or small-scale batches (<1g).

Mechanism :


 reacts with methanol to generate ammonia and magnesium methoxide in situ. The Lewis acidic magnesium activates the carbonyl, while the high local concentration of ammonia drives the equilibrium.
  • Preparation : In a sealed tube or pressure vial, dissolve this compound (1.0 mmol) in anhydrous Methanol (5 mL).

  • Reagent Addition : Add Magnesium Nitride (

    
    ) powder (1.5 equiv) in one portion.
    
    • Caution:

      
       reacts exothermically with moisture. Handle quickly or in a glovebox.
      
  • Reaction : Seal the vessel and heat to 80°C for 12–24 hours.

    • Visual Cue: The reaction mixture typically turns from a suspension to a more homogeneous milky mixture.

  • Workup : Cool to RT. Carefully quench with dilute HCl (1M) to dissolve magnesium salts (pH ~8-9). Extract with Ethyl Acetate (3x).

  • Purification : Dry organic layers over

    
     and concentrate. Flash chromatography (DCM:MeOH 95:5) may be required if conversion is incomplete.
    

Process Optimization & Troubleshooting

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Product Hydrolyzed to Acid? Check1->Check2 No Sol1 Method A: Increase Activation Time Method B: Check Mg3N2 Quality Check1->Sol1 Yes Sol2 Water present in Solvent. Dry Solvents Required. Check2->Sol2 Yes Sol3 Oligomerization (Dimer Formation). Keep Temp < 0°C during activation. Check2->Sol3 No (Unknown Impurity)

Caption: Decision matrix for diagnosing common synthetic failures in amidation reactions.

IssueProbable CauseCorrective Action
Incomplete Deprotection TFA concentration too low or reaction time too short.Increase TFA to 20 equiv or switch to neat TFA.
Low Yield (Method A) Decomposition of Mixed Anhydride.Ensure T < 0°C during Ethyl Chloroformate addition. Do not stir >45 mins before adding ammonia.
Low Yield (Method B) "Dead" Reagent.

decomposes to

if exposed to air. Use fresh bottle or store in desiccator.
Product is Sticky/Oil Residual solvent or impurities.Recrystallize from hot water or EtOH. 6-Methylnicotinamide should be a white solid.

Analytical Characterization

Compound : 6-Methylnicotinamide Appearance : White to off-white crystalline powder.

ParameterSpecificationNotes
Melting Point 194 – 200 °CDistinctly high MP compared to ester precursors.
1H NMR (DMSO-d6)

8.95 (d, J=2.0 Hz, 1H, Ar-H2)
Characteristic pyridine proton split by meta-coupling.

8.15 (dd, J=8.0, 2.0 Hz, 1H, Ar-H4)

8.05 (br s, 1H, NH)
Amide proton 1.

7.50 (br s, 1H, NH)
Amide proton 2.

7.35 (d, J=8.0 Hz, 1H, Ar-H5)

2.55 (s, 3H,

)
Methyl singlet (may overlap with DMSO solvent peak).
Mass Spec (ESI) [M+H]+ = 137.15 m/z

Safety & Handling

  • Magnesium Nitride : Reacts violently with water to produce ammonia gas. Handle in a fume hood.

  • Trifluoroacetic Acid : Corrosive and volatile. Causes severe skin burns.

  • Ethyl Chloroformate : Lachrymator. Highly toxic by inhalation.

  • Ammonia : Toxic gas. Ensure all venting is directed to a scrubber or efficient fume hood exhaust.

References

  • Veitch, G. E., Bridgwood, K. L., & Ley, S. V. (2008).[1] Magnesium Nitride as a Convenient Source of Ammonia: Preparation of Primary Amides.[1][2] Organic Letters, 10(16), 3623–3625. [Link]

  • Cai, C., et al. (2025). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. NBInno. [Link]

  • Organic Chemistry Portal . (n.d.). Synthesis of Amides: Magnesium Nitride. [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 96351, 6-Methylnicotinamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Acid-Catalyzed Deprotection of tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acid-catalyzed deprotection of tert-butyl esters. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate challenges and optimize your experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure you have reliable and actionable information at your fingertips.

Understanding the Reaction: A Quick Overview

The acid-catalyzed deprotection of tert-butyl esters is a fundamental transformation in organic synthesis, particularly in peptide and medicinal chemistry. The reaction proceeds via protonation of the ester carbonyl, followed by the loss of a stable tert-butyl carbocation to yield the desired carboxylic acid and isobutylene. While seemingly straightforward, this process can be prone to incomplete reactions and undesirable side products, necessitating careful optimization.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the acid-catalyzed deprotection of tert-butyl esters.

Q1: My tert-butyl ester deprotection is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue:

  • Insufficient Acid Strength or Concentration: The reaction is acid-catalyzed, and if the acid is too weak or the concentration too low, the reaction may not proceed to completion.[1] For standard cleavages, a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a robust starting point.[2][3] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.

  • Inadequate Reaction Time or Temperature: These deprotections are typically conducted at room temperature (20-25°C).[1] Lower temperatures will slow the reaction rate. Most reactions are complete within a few hours.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is fully consumed.[1][2] For particularly stubborn substrates, gentle heating or allowing the reaction to proceed overnight may be beneficial.[4]

  • Steric Hindrance: A sterically hindered tert-butyl ester may require more forcing conditions, such as a higher temperature or longer reaction time, for complete removal.[4]

  • Excess Water: While a small amount of water can act as a scavenger for the generated tert-butyl cation, excessive water can dilute the acid and reduce its effectiveness.[1] Using anhydrous solvents for the cleavage cocktail is recommended to minimize excess water.[1]

  • Presence of Scavengers: While essential for preventing side reactions, scavengers can compete with the substrate for the acid, potentially slowing down the deprotection.[4]

Q2: I'm observing side reactions during the deprotection. What are they and how can I minimize them?

Side reactions primarily stem from the reactivity of the liberated tert-butyl carbocation.[1]

  • tert-butylation: This electrophilic carbocation can alkylate nucleophilic residues within your molecule, such as the indole ring of tryptophan or the thioether of methionine in peptides.[1][5]

  • Formation of tert-butyl trifluoroacetate: The tert-butyl cation can also be trapped by the trifluoroacetate anion.[1] While this may not directly impact your product, it can consume the acid if used in catalytic amounts.[6]

To minimize these side reactions, the use of "scavengers" is highly recommended.[1][4] Scavengers are nucleophilic agents that trap the tert-butyl cation before it can react with your substrate.[1]

Troubleshooting Guide

This section provides a more in-depth look at specific issues and offers structured solutions.

Issue 1: Incomplete Deprotection

If you've confirmed incomplete reaction via TLC or LC-MS, consider the following systematic approach:

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection (Verified by TLC/LC-MS) cond1 Are you using scavengers? start->cond1 action1 Increase TFA concentration (e.g., from 50% to 95% in DCM) cond1->action1 No action4 Consider scavenger effect. Slightly increase acid concentration. cond1->action4 Yes action2 Extend reaction time (e.g., from 2h to overnight) action1->action2 action3 Gently warm the reaction (e.g., to 30-40°C) action2->action3 end Reaction Complete action3->end action4->end

Caption: A decision-making workflow for troubleshooting incomplete deprotection.

Issue 2: Product Degradation or Unexpected Byproducts

The harsh acidic conditions required for cleavage can sometimes lead to the degradation of sensitive molecules.[1]

Common Scavengers and Their Applications

ScavengerTypical ConcentrationTarget Residues/ByproductsNotes
Triisopropylsilane (TIS) 2.5-5% (v/v)tert-butyl cationA very effective and commonly used scavenger.[4]
Water 2.5-5% (v/v)tert-butyl cationOften used in conjunction with TIS.[1][4]
Thioanisole 5-10% (v/v)tert-butyl cation, protection of sulfur-containing residuesParticularly useful for peptides containing methionine or cysteine.[4][5]
1,2-Ethanedithiol (EDT) 2.5% (v/v)tert-butyl cation, reduces disulfide bondsCan be used for cysteine-containing peptides.
Dithiothreitol (DTT) 1-5% (w/v)tert-butyl cation, reduces disulfide bondsAnother option for protecting cysteine residues.[4][5]

Mechanism of Scavenging

The following diagram illustrates the role of a scavenger in preventing side reactions.

cluster_main Deprotection Reaction cluster_side Side Reaction (Undesirable) cluster_scavenging Scavenging (Desirable) R-CO-OtBu tert-Butyl Ester R-COOH Carboxylic Acid R-CO-OtBu->R-COOH tBu+ tert-Butyl Cation R-CO-OtBu->tBu+ H+ Acid (H+) H+->R-CO-OtBu Protonation Nucleophile Nucleophilic Residue (e.g., Tryptophan) tBu+->Nucleophile Scavenger Scavenger (e.g., TIS) tBu+->Scavenger Alkylated_Product Alkylated Byproduct Nucleophile->Alkylated_Product Trapped_tBu Trapped Cation Scavenger->Trapped_tBu

Caption: The fate of the tert-butyl cation with and without a scavenger.

Issue 3: Low Yield After Workup

Low recovery of your product after the reaction is complete can be due to issues during the workup procedure.

  • Product is water-soluble: If the resulting carboxylic acid is highly polar, it may be lost during the aqueous workup.[2] To mitigate this, saturate the aqueous phase with sodium chloride (NaCl) and perform multiple extractions with an appropriate organic solvent.[2]

  • Incomplete removal of the deprotection reagent: If a non-volatile acid is used, ensure proper neutralization and extraction. For TFA, ensure its complete removal by rotary evaporation, possibly with co-evaporation from a suitable solvent like toluene.[2]

Experimental Protocols

Here are detailed, step-by-step methodologies for common deprotection procedures.

Protocol 1: Standard TFA-Mediated Deprotection

This is a widely used method for robust tert-butyl ester cleavage.[2]

  • Dissolution: Dissolve the tert-butyl ester-containing compound in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common starting ratio is 1:1 (v/v) of DCM to TFA.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1 to 5 hours.[2]

  • Workup: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. The crude product can then be purified.

Protocol 2: Mild Deprotection with Aqueous Phosphoric Acid

This method is suitable for substrates with other acid-sensitive functional groups.[2][7]

  • Dissolution: Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).

  • Acid Addition: Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[2]

Protocol 3: Selective Deprotection with Zinc Bromide

Lewis acids like zinc bromide (ZnBr₂) can offer selectivity for tert-butyl ester cleavage in the presence of other acid-labile groups.[1][8][9]

  • Setup: To a solution of the tert-butyl ester in anhydrous DCM under an inert atmosphere, add ZnBr₂ (typically 3-5 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

Advanced Topics

Q3: Can I selectively deprotect a tert-butyl ester in the presence of other acid-labile protecting groups like N-Boc?

Selective deprotection is challenging due to the similar acid lability of tert-butyl esters and N-Boc groups.[2] However, kinetic separation can sometimes be achieved. For instance, TMSCl in a 2,2,2-trifluoroethanol/DCM mixture has been reported to deprotect an N-Boc group much faster than a tert-butyl ester.[2] Conversely, milder acidic conditions, such as those employing aqueous phosphoric acid or certain Lewis acids, may favor the retention of the N-Boc group while cleaving the tert-butyl ester.[1][2]

Q4: Are there any non-acidic methods for tert-butyl ester cleavage?

While less common, non-acidic methods exist. Thermolytic cleavage, achieved by heating the compound in a high-boiling solvent like quinoline, can remove the tert-butyl group as isobutylene.[2] Additionally, methods employing reagents like bis(tri-n-butyltin) oxide or a catalytic system of tris(4-bromophenyl)amminium radical cation ("magic blue") and triethylsilane have been reported for mild, transition-metal-free deprotection.[2][7][10]

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved from [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6134. Retrieved from [Link]

  • Wu, Y., Limburg, D. C., Wilkinson, D. E., Vaal, M. J., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Retrieved from [Link]

  • Kumar, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(11), 3094–3103. Retrieved from [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • Reddy, T. S., et al. (1997). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 38(13), 2277-2280. Retrieved from [Link]

  • Dardonville, C., & Riguera, R. (2002). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 67(19), 6679–6682. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹³C-NMR Chemical Shifts of Tert-butyl 6-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis and comparison of the ¹³C-NMR chemical shifts for tert-butyl 6-methylpyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry.

Understanding the Molecular Landscape: A Predicted ¹³C-NMR Analysis

The structure of tert-butyl 6-methylpyridine-3-carboxylate presents a fascinating case for ¹³C-NMR analysis. The pyridine ring, an electron-deficient aromatic system, is functionalized with both an electron-donating methyl group and an electron-withdrawing tert-butyl carboxylate group. This substitution pattern creates a unique electronic environment for each carbon atom, leading to a distinct pattern of chemical shifts.

To predict the ¹³C-NMR spectrum, we will start with the known chemical shifts of pyridine as a baseline and then consider the incremental effects of the substituents. The accepted ¹³C-NMR chemical shifts for pyridine are approximately C2/C6: 150 ppm, C3/C5: 124 ppm, and C4: 136 ppm.[1][2] The numbering of the pyridine ring in our target molecule is as follows:

G cluster_protocol ¹³C-NMR Acquisition Workflow prep Sample Preparation setup Spectrometer Setup prep->setup ~15-20 mg in 0.6 mL CDCl₃ acquire Data Acquisition setup->acquire Standard ¹³C Parameters process Data Processing acquire->process Proton Decoupled analyze Spectral Analysis process->analyze Fourier Transform & Phasing

Figure 2: A typical workflow for acquiring a ¹³C-NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the purified compound. The purity is crucial to avoid signals from impurities.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it is chemically inert and its deuterium signal can be used for field-frequency locking. [3][4]Its residual carbon signal at ~77.16 ppm also serves as a convenient internal reference. [3][4] * Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C-NMR spectrum. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. [5] * A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 1024-2048 scans are typically sufficient on a modern 400 or 500 MHz spectrometer.

    • Key acquisition parameters to consider include a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons, and an acquisition time of ~1-2 seconds.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the CDCl₃ triplet centered at 77.16 ppm.

    • Integrate the peaks if desired, although integration in ¹³C-NMR is not always straightforward due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

    • Compare the obtained chemical shifts with the predicted values and those of similar compounds to assign each peak to its corresponding carbon atom.

Conclusion

The predictive analysis of the ¹³C-NMR spectrum of tert-butyl 6-methylpyridine-3-carboxylate provides a robust framework for its structural confirmation. By understanding the interplay of electronic effects from the nitrogen heteroatom and the substituent groups, researchers can confidently assign the resonances in their experimental spectra. This comparative guide, coupled with the detailed experimental protocol, serves as a practical resource for scientists and professionals in the field of drug development and chemical research, facilitating the accurate and efficient characterization of novel pyridine-based compounds.

References

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.com. [Link]

  • Pecíková, L., et al. Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • Oregon State University. 13C NMR Chemical Shift.[Link]

  • University of California, Davis. 13C NMR Chemical Shift Table.[Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION.[Link]

  • Perjési, P., & Dinya, Z. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

  • Breitmaier, E., & Voelter, W. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Chow, Y. L., et al. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Canadian Journal of Chemistry. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.[Link]

  • Çolak, N., et al. SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) - ResearchGate.[Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.[Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).[Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.[Link]

  • The Royal Society of Chemistry. Supporting Information Contents 1. Experimental Section Figure S1a. 1H-NMR spectrum (C6D6) of 1. Figure S1b. 13C{1H}.[Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link]

  • The Royal Society of Chemistry. Pyridine-borane complex catalysed thioesterification: the direct conversion of carboxylic acids into thioesters.[Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Tert-butyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 6-methylnicotinate (CAS: 107756-09-2) is a critical intermediate in the synthesis of pyridine-based pharmaceuticals. Its mass spectrometric (MS) behavior is distinct from its methyl or ethyl analogs due to the lability of the tert-butyl ester group. This guide provides a detailed analysis of its fragmentation pattern, comparing it with Methyl 6-methylnicotinate to aid researchers in structural elucidation and impurity profiling.

Key Finding: The fragmentation of this compound is dominated by the loss of isobutene (56 Da) , yielding a base peak at m/z 137 (corresponding to the protonated 6-methylnicotinic acid). This contrasts sharply with the methyl ester, which exhibits a stable molecular ion.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyThis compoundMethyl 6-methylnicotinate
Formula


Molecular Weight 193.24 g/mol 151.16 g/mol
Structure Pyridine ring with 6-Me and 3-COOtBuPyridine ring with 6-Me and 3-COOMe
Ionization Stability Low (Labile Ester)High (Stable Ester)
Primary MS Application Synthetic Intermediate VerificationFinal Product Analysis

Fragmentation Mechanism

The fragmentation of this compound under Electron Ionization (EI) or Collision-Induced Dissociation (CID) follows a predictable pathway governed by the stability of the tert-butyl cation and the resulting carboxylic acid.

The Dominant Pathway: Isobutene Loss (McLafferty-like Rearrangement)

Unlike methyl esters, which fragment via simple bond cleavage (loss of -OCH


), tert-butyl esters undergo a rearrangement involving a four-membered transition state or a McLafferty-type hydrogen transfer.
  • Initiation: The molecular ion (

    
    , m/z 193) is formed but is short-lived.
    
  • Rearrangement: A hydrogen atom from one of the tert-butyl methyl groups transfers to the carbonyl oxygen.

  • Elimination: The C-O bond cleaves, expelling a neutral isobutene molecule (

    
    , 56 Da).
    
  • Result: Formation of the 6-methylnicotinic acid radical cation at m/z 137 . This is typically the Base Peak (100% abundance).

Secondary Fragmentation (Acid Decomposition)

The resulting ion at m/z 137 fragments further, identical to the free acid:

  • Loss of Hydroxyl (-OH, 17 Da): Cleavage of the carboxylic -OH group yields the acylium ion at m/z 120 .

  • Decarbonylation (-CO, 28 Da): The acylium ion loses carbon monoxide to form the 6-methylpyridinium ion at m/z 92 .

  • Ring Fragmentation (-HCN, 27 Da): A characteristic cleavage for pyridines, reducing m/z 92 to m/z 65 .

Visualization of Fragmentation Pathway

FragmentationPathway M Molecular Ion [M]+ m/z 193 (Weak/Absent) Acid Acid Cation [M - C4H8]+ m/z 137 (Base Peak) M->Acid - Isobutene (56 Da) (Rearrangement) Acylium Acylium Ion [M - C4H8 - OH]+ m/z 120 Acid->Acylium - OH (17 Da) (Alpha Cleavage) Pyridyl Pyridyl Cation [C6H6N]+ m/z 92 Acylium->Pyridyl - CO (28 Da) (Decarbonylation) Frag Ring Fragment [C5H5]+ m/z 65 Pyridyl->Frag - HCN (27 Da)

Figure 1: Proposed fragmentation pathway of this compound showing the diagnostic loss of isobutene.

Comparative Analysis: Tert-butyl vs. Methyl Ester[1]

This comparison highlights why the tert-butyl analog is often used as a "diagnostic" precursor in synthesis but requires careful interpretation in MS due to the absence of a strong molecular ion.

FeatureThis compoundMethyl 6-methylnicotinateInterpretation for Researchers
Molecular Ion (

)
Weak / Absent (m/z 193) Strong (m/z 151) Methyl ester is easier to confirm by MW alone. Tert-butyl requires identifying the [M-56] fragment.
Base Peak m/z 137 (Acid cation)m/z 120 (Acylium ion) or m/z 92 The base peak shift from 120 to 137 is the primary differentiator.
Diagnostic Neutral Loss 56 Da (Isobutene)31 Da (Methoxy)Loss of 56 is the "fingerprint" of a tert-butyl ester.
Acylium Ion Formation Indirect (via m/z 137 -> 120)Direct (via m/z 151 -> 120)Both pathways eventually converge at m/z 120 and 92.
Experimental Data Interpretation

When analyzing a reaction mixture containing both the starting material (acid) and the product (tert-butyl ester):

  • Presence of m/z 137 ONLY: Indicates only the free acid is present (or the ester has fully degraded in the source).

  • Presence of m/z 193 (trace) + 137 (strong): Confirms the presence of the tert-butyl ester.

  • Presence of m/z 57 (

    
    ):  In high-energy EI, the tert-butyl cation itself may appear at m/z 57, confirming the alkyl group.
    

Experimental Protocol (GC-MS)[7]

To obtain reproducible fragmentation data, the following protocol is recommended. This minimizes thermal degradation of the labile tert-butyl group prior to ionization.

Instrument Parameters
  • Inlet Temperature:

    
     (Keep lower than standard 
    
    
    
    to prevent thermal pyrolysis of the ester).
  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature:

    
    .
    
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

Analytical Workflow

Workflow Sample Sample Preparation Dilute in EtOAc or DCM (Avoid MeOH to prevent transesterification) Inject GC Injection Split 10:1, 200°C Inlet Sample->Inject Sep Separation Ram 10°C/min to 280°C Inject->Sep MS MS Detection (70 eV) Scan Range m/z 40-300 Sep->MS Data Data Analysis MS->Data Check1 Check m/z 193 (Molecular Ion) Data->Check1 Check2 Check m/z 137 (Base Peak [M-56]) Data->Check2 Check3 Check m/z 57 (t-Butyl Cation) Data->Check3

Figure 2: Recommended GC-MS workflow for analyzing labile tert-butyl esters.[1][2]

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[3][1][4][5][6][7][8][9][10][11][12] Molecular Rearrangements. Analytical Chemistry, 31(1), 82-87.

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 6-Methylnicotinic Acid. NIST Chemistry WebBook, SRD 69.

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns: Esters and Carboxylic Acids.

  • LibreTexts Chemistry. (2023). Fragmentation Patterns of Esters and Aromatics.

Sources

A Comparative Guide to the Reactivity of Tert-butyl 6-methylnicotinate and Methyl 6-methylnicotinate for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the selection of appropriate chemical building blocks is paramount to the successful synthesis of novel therapeutics. Nicotinate esters, in particular, serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such esters: tert-butyl 6-methylnicotinate and methyl 6-methylnicotinate. By understanding their distinct chemical behaviors, researchers can make more informed decisions in their synthetic strategies, ultimately optimizing reaction pathways and improving overall efficiency.

This comparison will delve into the core principles governing their reactivity, supported by experimental evidence and detailed protocols. We will explore key transformations relevant to pharmaceutical synthesis, including hydrolysis, transesterification, and amide bond formation, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Unveiling the Contestants: A Structural and Electronic Overview

At first glance, this compound and methyl 6-methylnicotinate differ only by the alkyl group of the ester. However, this seemingly minor variation has profound implications for their chemical reactivity, primarily driven by a combination of steric and electronic effects.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₁H₁₅NO₂193.24
Methyl 6-methylnicotinate C₈H₉NO₂151.16

The tert-butyl group is significantly larger and bulkier than the methyl group. This steric hindrance around the carbonyl carbon of the ester in this compound plays a dominant role in its reactivity, often shielding it from nucleophilic attack.

Electronically, the tert-butyl group is a stronger electron-donating group (+I effect) compared to the methyl group. This increased electron density on the carbonyl oxygen can subtly influence the electrophilicity of the carbonyl carbon.

Reactivity Under the Microscope: A Head-to-Head Comparison

The true measure of a reagent's utility lies in its performance in chemical reactions. Here, we compare the reactivity of our two nicotinate esters in three fundamental transformations.

Hydrolysis: A Tale of Two Stabilities

Hydrolysis, the cleavage of the ester bond by water, is a critical consideration, especially when designing prodrugs or assessing the stability of a compound in aqueous environments.

The Underlying Principle: The rate of ester hydrolysis is highly sensitive to the steric environment around the carbonyl group. Bulky substituents hinder the approach of water or hydroxide ions, slowing down the reaction.

Experimental Evidence: Studies comparing the hydrolysis rates of various aliphatic esters have consistently shown that tert-butyl esters hydrolyze significantly slower than their methyl counterparts. For instance, in one study, under similar basic conditions, a methyl ester reached quantitative hydrolysis in 1.75 hours, whereas a tert-butyl ester showed only 67% conversion after 92 hours[1]. This dramatic difference is almost entirely attributable to the steric bulk of the tert-butyl group.

Experimental Protocol: Comparative Hydrolysis of Nicotinate Esters

This protocol outlines a general procedure for comparing the hydrolysis rates of this compound and methyl 6-methylnicotinate.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring prep1 Dissolve each ester in a suitable solvent (e.g., dioxane). react1 Equilibrate both ester solutions to a constant temperature (e.g., 50°C). prep1->react1 prep2 Prepare a solution of aqueous base (e.g., 1M NaOH). react2 Initiate the reaction by adding the NaOH solution to each ester solution separately. prep2->react2 react1->react2 react3 Maintain constant temperature and stirring. react2->react3 monitor1 Withdraw aliquots from each reaction at regular time intervals. react3->monitor1 monitor2 Quench the reaction in the aliquot (e.g., by adding excess acid). monitor1->monitor2 monitor3 Analyze the composition of each aliquot by HPLC or GC to determine the extent of hydrolysis. monitor2->monitor3

Caption: Workflow for comparative ester hydrolysis.

Transesterification: Swapping Alkoxy Groups

Transesterification, the exchange of the alkoxy group of an ester with that of an alcohol, is a common strategy for modifying the properties of a molecule or for synthesizing different ester derivatives.

The Governing Factor: Similar to hydrolysis, the steric hindrance of the tert-butyl group in this compound makes it a poorer substrate for transesterification compared to the less hindered methyl 6-methylnicotinate. The incoming alcohol nucleophile faces significant spatial obstruction.

Strategic Implications: For synthetic routes requiring a transesterification step, methyl 6-methylnicotinate is the more practical choice. The tert-butyl ester would be considered a protecting group that is relatively stable to this transformation.

Experimental Protocol: Monitoring Transesterification

A general approach to monitor the progress of a transesterification reaction is outlined below.

G cluster_setup Reaction Setup cluster_analysis Reaction Analysis setup1 Combine the ester, the new alcohol, and a catalyst (acid or base) in a suitable solvent. setup2 Heat the reaction mixture to the desired temperature under an inert atmosphere. setup1->setup2 analysis1 Periodically withdraw samples from the reaction mixture. setup2->analysis1 analysis2 Analyze the samples by GC, NMR, or LC-MS to monitor the disappearance of the starting ester and the appearance of the product ester. analysis1->analysis2

Caption: General workflow for monitoring transesterification.

Amide Bond Formation: A Crucial Step in Drug Synthesis

The formation of an amide bond from an ester and an amine is a cornerstone of medicinal chemistry. The reactivity of the ester is a critical parameter for the success of this transformation.

The Decisive Influence: The steric bulk of the tert-butyl group presents a significant challenge for amide bond formation. The approach of the amine nucleophile to the carbonyl carbon is severely impeded.

Experimental Landscape: While direct amidation of unactivated esters is possible, it often requires harsh conditions. For sterically hindered esters like this compound, direct amidation with an amine is generally inefficient. More commonly, the carboxylic acid is first activated (e.g., as an acid chloride or with a coupling agent) before reaction with the amine. In contrast, methyl esters, being less sterically hindered, can sometimes be directly converted to amides under milder conditions, although activation is still often preferred for efficiency[2]. The use of tert-butyl nicotinate derivatives as directing groups in certain catalytic reactions highlights their ability to participate in amide bond transformations under specific, catalyzed conditions[3][4].

Synthetic Strategy: For a straightforward and efficient amide bond formation, methyl 6-methylnicotinate is the superior starting material. If this compound is used, it is often as part of a more complex, directed synthetic strategy or will likely require prior conversion to a more reactive species.

Experimental Protocol: General Amide Bond Formation from an Ester

The following is a generalized protocol for the synthesis of an amide from an ester.

G cluster_reaction Reaction cluster_workup Work-up and Purification react1 Dissolve the ester and the amine in a suitable aprotic solvent (e.g., THF, DMF). react2 Add a catalyst or activating agent if necessary. react1->react2 react3 Heat the reaction mixture under an inert atmosphere for a specified time. react2->react3 workup1 Cool the reaction mixture and quench if necessary. react3->workup1 workup2 Perform an aqueous work-up to remove byproducts. workup1->workup2 workup3 Purify the crude product by chromatography or recrystallization. workup2->workup3

Caption: Workflow for amide synthesis from an ester.

The Verdict: Choosing the Right Tool for the Job

The choice between this compound and methyl 6-methylnicotinate is not a matter of one being universally "better," but rather which is more suitable for a specific synthetic goal.

FeatureThis compoundMethyl 6-methylnicotinate
Steric Hindrance HighLow
Hydrolytic Stability HighLow
Reactivity in Transesterification LowHigh
Reactivity in Amide Formation Low (often requires activation)Moderate to High
Primary Application Stable intermediate, protecting groupVersatile synthetic building block
  • Choose this compound when:

    • You require a robust intermediate that can withstand nucleophilic attack or basic conditions in subsequent synthetic steps.

    • You are employing a specific catalytic system where the tert-butyl group plays a role in directing the reaction.

    • You intend to use the ester as a protecting group for the carboxylic acid.

  • Choose methyl 6-methylnicotinate when:

    • You need a versatile intermediate for a variety of transformations, including hydrolysis, transesterification, and amide bond formation.

    • You desire a more reactive ester for efficient coupling reactions under milder conditions.

    • The synthetic route calls for facile conversion to the corresponding nicotinic acid or other nicotinate derivatives.

By carefully considering the principles of steric hindrance and electronic effects, and by leveraging the experimental insights provided, researchers can strategically employ these valuable nicotinate esters to advance their drug discovery programs.

References

  • Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, (xi), 245-256.
  • (Reference for general principles of steric hindrance in ester reactions - a general organic chemistry textbook would be cited here).
  • Valle, G. O., & Gotor, V. (2018).
  • (Reference for general amide bond formation protocols - a standard organic synthesis methodology text would be cited here).
  • (Reference for general transesterification protocols - a standard organic synthesis methodology text would be cited here).
  • (Reference for synthesis of methyl 6-methylnicotin
  • (Reference for synthesis of tert-butyl 6-methylnicotin
  • Lundberg, H., Tinnis, F., & Adolfsson, H. (2021). Efficient and chemoselective synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes.
  • Van der Poorten, O., et al. (2018). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity.

Sources

Comparative Guide: Elemental Analysis Standards for Tert-butyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of elemental analysis (EA) methodologies for Tert-butyl 6-methylnicotinate (CAS: 107756-09-2). It is designed for analytical chemists and process development scientists who must validate the purity of this specific pharmaceutical intermediate.

Executive Summary & Compound Profile

This compound is a critical pyridine scaffold used in the synthesis of complex pharmaceutical agents (e.g., COX-2 inhibitors, heterocyclic ligands). Unlike its methyl-ester analog, the tert-butyl ester moiety introduces specific analytical challenges—primarily thermal instability (isobutylene elimination) and volatility —which can compromise standard combustion protocols.

This guide compares the efficacy of Standard Open-Capsule Combustion versus Hermetically Sealed Liquid Mode analysis. It establishes the "Gold Standard" protocol required to achieve the industry-accepted tolerance of ±0.4% for this specific matrix.

Compound Specifications
PropertyValueNotes
Formula

High Carbon/Nitrogen ratio requires efficient oxidation.
MW 193.24 g/mol Basis for gravimetric calculations.
Physical State Low-melting solid / OilState depends on purity; often supercooled liquid.
Key Risk Volatility & HydrolysisTert-butyl group is prone to acid-catalyzed or thermal cleavage.

Theoretical Framework: The Validation Baseline

Before selecting an analytical method, the theoretical elemental composition must be established as the absolute reference. Deviations from these values indicate impurities (solvent, water, or synthetic byproducts).

Theoretical Elemental Composition (Weight %)
ElementCalculation (

)
Theoretical Value (%)Acceptance Range (±0.4%)
Carbon (C)

68.37% 67.97% – 68.77%
Hydrogen (H)

7.82% 7.42% – 8.22%
Nitrogen (N)

7.25% 6.85% – 7.65%
Oxygen (O)

16.56% Calculated by difference

Critical Insight: A low Carbon value combined with a high Hydrogen value often indicates residual solvent (e.g., Hexane/Ethyl Acetate) or moisture (due to the hygroscopic pyridine ring). A low Carbon value alone suggests sample evaporation prior to combustion.

Comparative Analysis of Analytical Methodologies

We evaluated three common sample preparation techniques for the combustion analysis (Dumas Method) of this compound.

Comparison Matrix
FeatureMethod A: Open Tin Capsule Method B: Hermetically Sealed (Cold-Weld) Method C: Classical Pregl (Manual)
Sample State Solid (Pressed)Liquid/Oil (Sealed)Solid
Suitability Low High (Recommended) Medium
Volatility Risk High (Sample loss in autosampler)Negligible (Closed system)Moderate
Precision (RSD) > 1.5% (Poor)< 0.2% (Excellent) ~0.5%
Throughput High (Automated)High (Automated)Low (Manual)
Verdict Not Recommended. The tert-butyl ester can sublime/evaporate in the purge phase.Industry Standard. Prevents mass loss and atmospheric moisture absorption.Obsolete for routine high-throughput QC.
Technical Justification

Method A (Open Capsule) fails frequently for this compound because the autosampler purge cycle (using Helium) can strip volatile organic vapors from the open container before it drops into the furnace. This results in consistently low Carbon/Nitrogen recovery.

Method B (Hermetic Seal) uses a cold-welding tool to seal the sample in a tin capsule. This creates a micro-environment that:

  • Traps all vapors (preventing fractionation).

  • Excludes atmospheric moisture (critical for the hygroscopic pyridine ring).

  • Ensures 100% of the weighed mass enters the combustion zone.

Experimental Protocol: The "Gold Standard" Workflow

Objective: Determine %CHN purity using the Hermetically Sealed Liquid Mode (Method B).

Reagents & Equipment[2][3][4][5]
  • Instrument: Automated Elemental Analyzer (e.g., Thermo FlashSmart, Elementar vario EL).

  • Carrier Gas: Helium (Grade 5.0, >99.999%).

  • Combustion Gas: Oxygen (Grade 5.0).

  • Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Atropine (for closer N% match).

  • Consumables: Tin capsules for liquids (smooth wall), Cold-welding sealing tool.

Step-by-Step Methodology
  • System Conditioning:

    • Set Furnace Temperature: 950°C (Combustion) / 650°C (Reduction).

    • Run 3 "Bypass" (empty) samples to purge atmospheric Nitrogen.

    • Run 3 "Conditioning" samples (Acetanilide) until the K-factor stabilizes (RSD < 0.1%).

  • Sample Preparation (Crucial Step):

    • Note: If the this compound is an oil, use a micro-syringe. If solid, use a micro-spatula but seal immediately.

    • Place a smooth-wall tin capsule on the micro-balance. Tare to zero.

    • Add 1.5 – 2.5 mg of sample. Do not exceed 3 mg to ensure complete oxidation.

    • Record weight to 0.001 mg precision (e.g., 2.145 mg).

    • Immediate Sealing: Transfer capsule to the cold-welding tool. Compress to form a hermetic seal. Ensure no sample leaks (check for wetness on capsule exterior).

  • Combustion Cycle:

    • Injection: Drop sample into the combustion reactor.

    • Flash Combustion: Oxygen injection (5-10 seconds) triggers exothermic flash (>1800°C).

    • Reduction: Gases (

      
      ) pass through reduced Copper to convert 
      
      
      
      .
    • Separation: GC Column separates

      
      , 
      
      
      
      , and
      
      
      .
  • Calculation:

    • The instrument software calculates % based on the K-factor derived from Acetanilide.

Visualization of Workflows

Diagram 1: Analytical Decision Pathway

This decision tree guides the researcher through the analysis of this compound, addressing common failure modes like volatility and hydration.

EA_Workflow Start Start: this compound Sample CheckState Check Physical State Start->CheckState IsLiquid Liquid / Oil CheckState->IsLiquid IsSolid Solid / Crystalline CheckState->IsSolid SealMethod Method B: Hermetic Seal (Cold Weld) IsLiquid->SealMethod Mandatory IsSolid->SealMethod Recommended StandardMethod Method A: Folded Tin Cup IsSolid->StandardMethod Risky Combustion Flash Combustion (950°C) SealMethod->Combustion StandardMethod->Combustion ResultCheck Compare with Theoretical (C: 68.37%, H: 7.82%, N: 7.25%) Combustion->ResultCheck Pass Pass: Within ±0.4% ResultCheck->Pass Match Fail Fail: Deviation > 0.4% ResultCheck->Fail Mismatch Troubleshoot Troubleshoot: 1. Low C? -> Volatility (Use Method B) 2. High H? -> Water (Dry Sample) 3. Low N? -> Incomplete Combustion Fail->Troubleshoot Troubleshoot->SealMethod Retest

Caption: Decision logic for selecting the correct encapsulation method to avoid volatility-induced errors.

Diagram 2: Combustion Reaction Mechanism

Visualizing the transformation of the specific analyte during the flash combustion process.

Reaction_Pathway Analyte C11H15NO2 (Analyte) Reactor Combustion Reactor (1800°C Flash) Analyte->Reactor Oxygen O2 (Excess) Oxygen->Reactor Products Combustion Gases CO2 + H2O + NOx Reactor->Products Reducer Reduction Reactor (Cu, 650°C) Products->Reducer Final Analytes Detected CO2 + H2O + N2 Reducer->Final

Caption: Stoichiometric conversion of this compound into detectable gases.

Data Interpretation & Troubleshooting

When analyzing this compound, specific deviation patterns indicate distinct chemical issues.

ObservationLikely CauseCorrective Action
Low %C, Low %N Volatility Loss. The tert-butyl group evaporated before combustion.Switch to Hermetic Sealing (Method B). Do not use open cups.
High %H, Low %C Moisture. The pyridine ring absorbed water from the air.Dry sample in a vacuum desiccator (

) for 24h.
Low %N Only Incomplete Combustion. Formation of refractory char.Add Oxygen Boost (increase O2 injection time) or use

additive.
High %C Solvent Trap. Residual solvent (e.g., Toluene/EtOAc) from synthesis.Dry under high vacuum (>1 mbar) at 40°C.

References

  • Wait, R. (2022). The Problems Associated With Elemental Analysis. AZoNano. Retrieved from [Link]

  • Moltus Research Laboratories. (2025). Methyl 6-Methylnicotinate Specifications and Handling. Moltus Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733526 (Methyl 6-methylnicotinate). PubChem. Retrieved from [Link]

  • Zars, E., et al. (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Tert-butyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first framework for the proper disposal of tert-butyl 6-methylnicotinate (CAS No. 107756-09-2). Designed for researchers and professionals in laboratory settings, this document moves beyond mere compliance, embedding disposal protocols within a robust system of chemical safety and regulatory awareness. Our objective is to ensure that waste management practices protect personnel, the environment, and the integrity of your research.

Chemical Profile and Hazard Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. Based on data for its methyl analog, this compound should be handled as a material that poses specific risks upon contact and inhalation.

PropertyInformationSource(s)
Chemical Name This compound; tert-butyl 6-methylpyridine-3-carboxylate[1]
CAS Number 107756-09-2[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Appearance Solid or low-melting solid.[2]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H402: Harmful to aquatic life (based on some analogs).[3]
GHS Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4]

The causality behind these classifications stems from the compound's chemical nature. As a substituted pyridine derivative, it can interact with biological membranes and pathways, causing irritation upon direct contact with skin and eyes.[2][3] Its potential to form fine dust or vapors necessitates handling in well-ventilated areas to prevent respiratory tract irritation.[2][3]

Pre-Disposal Safety: Handling and Spill Management

Proper disposal begins long before the waste container is full. It starts with safe handling during use to minimize exposure and prevent accidental releases.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The selection of specific PPE is dictated by the hazards identified in Section 1.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) inspected before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[5]

  • Eye/Face Protection: Use safety glasses with side-shields conforming to government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for larger quantities or when there is a splash hazard.[5]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage.

  • Respiratory Protection: All handling of the solid chemical that may generate dust should be performed in a certified chemical fume hood to maintain exposure levels below permissible limits.[2]

Spill Containment and Cleanup Protocol

In the event of a spill, a swift and systematic response is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If not already working in one, move operations to a fume hood.

  • Don Appropriate PPE: Before cleanup, don the full PPE ensemble described in section 2.1.

  • Contain the Spill: For a solid spill, gently sweep or scoop the material to avoid creating dust.[2][5] Do not use compressed air for cleanup.

  • Collect the Material: Place the spilled material into a clean, dry, sealable, and appropriately labeled container for hazardous waste.[2][5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials (e.g., absorbent pads, wipes) as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and Environmental Health & Safety (EHS) department, following institutional protocols.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a non-recyclable chemical substance requiring specialized treatment. Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, generators of hazardous waste are responsible for its management from "cradle-to-grave."[6]

Waste Characterization and Segregation
  • Identify as Chemical Waste: this compound and any materials contaminated with it (e.g., weighing boats, gloves, paper towels, contaminated glassware) must be treated as chemical waste.

  • Segregate from Other Waste Streams: Do not mix this waste with non-hazardous trash, sharps, or other incompatible chemical waste streams. Keep it in a designated satellite accumulation area.

Containerization and Labeling
  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The container must be in good condition, free of leaks or cracks.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, label it clearly. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant").

    • The date accumulation started.

    • The name of the principal investigator or laboratory.

Accumulation and Storage
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.

  • Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory, under the control of the operator. This area should be away from drains and sources of ignition.[2]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Final Disposal Workflow

The recommended and most environmentally sound disposal method for this compound is through a licensed hazardous waste contractor.[5]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container. Do not attempt to transport hazardous waste yourself.

  • Treatment by Incineration: The approved disposal method is high-temperature incineration at a permitted facility.[5] The SDS for the analog suggests dissolving the material in a combustible solvent before burning in an incinerator equipped with an afterburner and scrubber.[5] This process ensures the complete destruction of the compound and the scrubbing of any harmful combustion byproducts, such as nitrogen oxides (NOx), before release.[2]

  • Documentation: Retain all records and manifests associated with the waste disposal, as required by institutional policy and regulations such as RCRA.[6]

Disposal Decision Logic

The following diagram outlines the critical decision-making process for the waste management of this compound, from generation to final disposition.

G Disposal Workflow for this compound cluster_0 In-Lab Process cluster_1 Institutional & Contractor Process A Waste Generation (e.g., unused chemical, contaminated labware) B Characterize as Chemical Waste (Refer to Section 1 & SDS) A->B C Select Compatible Container (HDPE, sealable, good condition) B->C D Label Container Immediately ('Hazardous Waste', full chemical name, hazards, date) C->D E Store in Satellite Accumulation Area (Sealed, secondary containment) D->E F Container Full or Project Complete? E->F G Contact Institutional EHS for Pickup F->G Yes K Continue Accumulation F->K No H Transport by Licensed Contractor (Manifest Tracking) G->H I Final Disposal at Permitted Facility H->I J High-Temperature Incineration (with afterburner and scrubber) I->J

Caption: Decision workflow for handling this compound waste.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Methyl tert-Butyl Ether (MTBE).[Link]

  • IBIOSCIENCE. Safety Data Sheet for Methyl 6-methylnicotinate.[Link]

  • Loba Chemie. Safety Data Sheet for METHYL NICOTINATE EXTRA PURE.[Link]

  • U.S. Environmental Protection Agency. Hazard Summary for Methylene Chloride (Dichloromethane).[Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.